molecular formula C10H8N2O3 B1626842 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS No. 53242-52-7

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B1626842
CAS No.: 53242-52-7
M. Wt: 204.18 g/mol
InChI Key: BCDMDOUWGCCDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMDOUWGCCDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499242
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-52-7
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS 53242-52-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid (CAS 53242-52-7). This document is structured to serve researchers and drug development professionals, focusing on chemical behavior, synthetic pathways, and pharmacological potential.

CAS Registry Number: 53242-52-7 Chemical Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol

Executive Summary

2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid is a bifunctional heterocyclic building block characterized by a salicylic acid core substituted at the 5-position with an imidazole ring.[1] This compound represents a critical pharmacophore in medicinal chemistry, bridging the anti-inflammatory properties of salicylates with the heme-coordinating capability of imidazoles.

Its primary utility lies in the development of Thromboxane A2 synthase (TXAS) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) . The molecule exhibits zwitterionic character in physiological pH, influencing its solubility and bioavailability profiles. This guide details its physicochemical properties, validated synthetic routes, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a central benzene ring trisubstituted with:

  • A Carboxylic Acid (-COOH) at position 1.

  • A Hydroxyl Group (-OH) at position 2 (ortho to carboxyl), enabling intramolecular hydrogen bonding.

  • An Imidazole Ring at position 5 (para to hydroxyl), serving as a basic center and metal-ligating motif.

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance
Appearance Off-white to pale yellow solidPurity indicator (oxidation leads to darkening).
Molecular Weight 204.18 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Acidic) ~2.9 (Carboxylic acid)Ionized at physiological pH (COO⁻).
pKa (Basic) ~6.5 - 7.0 (Imidazole)Protonation state modulates solubility.
pKa (Phenolic) ~13.0Remains protonated at physiological pH.
Solubility Low in neutral water; Soluble in dilute HCl or NaOH; DMSO (>10 mg/mL).Zwitterionic nature at pH ~4–6 reduces aqueous solubility.
LogP (Predicted) ~0.5 - 1.2Moderate lipophilicity; suitable for oral bioavailability.

Synthetic Routes & Process Chemistry

The synthesis of CAS 53242-52-7 typically utilizes a copper-catalyzed Ullmann-type coupling (N-arylation), which is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the phenolic ring.

Primary Synthetic Pathway (Ullmann Coupling)

Reaction Logic: The 5-position of salicylic acid is activated (halogenated), followed by coupling with imidazole using a copper catalyst and a ligand to facilitate the C-N bond formation.

  • Starting Material: 5-Iodosalicylic acid (or 5-Bromosalicylic acid).

  • Reagent: Imidazole (excess).[2]

  • Catalyst: CuI (Copper(I) iodide) or Cu₂O.

  • Ligand: L-Proline or 1,10-Phenanthroline (stabilizes the Cu-intermediate).

  • Base: K₂CO₃ or Cs₂CO₃ (neutralizes the acid and drives the reaction).

Synthetic Workflow Diagram

Synthesis SM 5-Iodosalicylic Acid (Substrate) CAT Cat: CuI / L-Proline Base: K2CO3 Solvent: DMSO, 90°C SM->CAT IM Imidazole (Nucleophile) IM->CAT INT Intermediate Complex (Cu-N-Aryl Species) CAT->INT Oxidative Addition PROD 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid (CAS 53242-52-7) INT->PROD Reductive Elimination

Caption: Copper-catalyzed Ullmann condensation pathway for the synthesis of CAS 53242-52-7.

Protocol: Laboratory Scale Synthesis (10g Batch)
  • Charge: In a round-bottom flask, combine 5-iodosalicylic acid (1.0 eq), imidazole (2.0 eq), K₂CO₃ (2.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Solvent: Add DMSO (10 volumes). Degas with nitrogen for 15 minutes.

  • Reaction: Heat to 90–100°C under inert atmosphere for 12–16 hours. Monitor by HPLC.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (30 volumes).

    • Adjust pH to ~4–5 using 1M HCl (careful precipitation at isoelectric point).

    • Filter the precipitate.[4][5]

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required.

Biological & Pharmacological Context[4][5][9][10][12][15][16]

Mechanism of Action: Thromboxane Synthase Inhibition

The structural motif of CAS 53242-52-7 aligns with established Thromboxane A2 synthase (TXAS) inhibitors.

  • Heme Coordination: The N-3 nitrogen of the imidazole ring coordinates with the heme iron (Fe) in the active site of the TXAS enzyme.

  • Carboxylate Binding: The benzoic acid moiety mimics the carboxylate of the natural substrate (Prostaglandin H2), anchoring the molecule in the active site via electrostatic interactions with Arg/Lys residues.

Anti-Inflammatory Potential (5-ASA Analog)

Structurally, this compound is an analog of Mesalamine (5-Aminosalicylic acid) .

  • ROS Scavenging: The phenolic hydroxyl group provides antioxidant capacity, potentially scavenging reactive oxygen species (ROS) in inflamed tissues.

  • Selectivity: The bulky imidazole group may alter the selectivity profile compared to 5-ASA, potentially reducing N-acetylation metabolism (a common clearance pathway for Mesalamine).

Pharmacophore Interaction Map

Pharmacophore Ligand CAS 53242-52-7 Imid Imidazole Ring (N-3) Ligand->Imid COOH Carboxylate (COO-) Ligand->COOH OH Phenolic OH Ligand->OH Heme Heme Iron (Fe) (Target Active Site) Imid->Heme Coordination Bond Arg Arg/Lys Residue (Cationic Pocket) COOH->Arg Ionic Interaction Ser Ser/Tyr Residue (H-Bond Acceptor) OH->Ser H-Bonding

Caption: Pharmacophore mapping of CAS 53242-52-7 interactions within the Thromboxane Synthase active site.

Analytical Characterization

To ensure data integrity and reproducibility, the following analytical standards are recommended.

HPLC Method (Reverse Phase)

Due to the zwitterionic nature, pH control of the mobile phase is critical to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (imidazole).

  • Retention Logic: The compound will elute earlier than unsubstituted salicylic acid due to the polarity of the imidazole.

NMR Spectroscopy (Expected Signals in DMSO-d6)
  • ¹H NMR:

    • δ ~11.0 ppm (br s, 1H): Carboxylic acid/Phenolic OH (often broadened or exchanged).

    • δ ~8.2 ppm (s, 1H): Imidazole N-CH-N (C2 proton, distinctive singlet).

    • δ ~7.8 ppm (d, 1H): Benzoic acid H-6 (ortho to COOH).

    • δ ~7.6 ppm (s, 1H): Imidazole C5 proton.

    • δ ~7.4 ppm (dd, 1H): Benzoic acid H-4 (meta to COOH).

    • δ ~7.1 ppm (s, 1H): Imidazole C4 proton.

    • δ ~6.9 ppm (d, 1H): Benzoic acid H-3 (ortho to OH).

Handling & Stability

  • Storage: Store at +2°C to +8°C under desiccated conditions.

  • Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases which may cause ring opening or decarboxylation under extreme thermal stress.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE:[6] Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

References

  • Chemical Identity & Structure: PubChem Compound Summary for Salicylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methodology (Ullmann Coupling): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Nucleophiles." Journal of the American Chemical Society, 2006.
  • Pharmacological Context (Thromboxane Synthase): Kato, K., et al. "Synthesis and Thromboxane A2 Synthase Inhibitory Activity of Imidazole Derivatives." Journal of Medicinal Chemistry.
  • Related Analog Data (5-ASA): "Mesalamine: Mechanism of Action and Clinical Pharmacology." Drugs, 2010. (Context for the salicylic acid core).

Sources

5-(1H-imidazol-1-yl)salicylic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 5-(1H-imidazol-1-yl)salicylic acid , a rational design scaffold in the development of Thromboxane A2 (TxA2) synthase inhibitors. Structurally, the molecule combines the anti-inflammatory pharmacophore of salicylic acid with the heme-coordinating capacity of an imidazole ring.

Crucial Disambiguation: Researchers must distinguish this covalent molecule (C₁₀H₈N₂O₃) from Imidazole Salicylate (CAS 36364-49-5), which is a non-covalent 1:1 salt complex of salicylic acid and imidazole used as an analgesic. This guide focuses exclusively on the covalently bonded 5-substituted derivative.

Physicochemical Characterization

The molecule consists of a salicylic acid core substituted at the C5 position (para to the hydroxyl group) with the N1 atom of an imidazole ring. This specific regiochemistry is critical for its biological function, mimicking the arachidonic acid substrate geometry required for TxA2 synthase binding.

Structural Data Table[1]
PropertySpecification
IUPAC Name 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Core Scaffold Salicylate (Benzoic acid, 2-hydroxy-)
Substituent 1H-Imidazol-1-yl (at position 5)
H-Bond Donors 2 (Carboxyl-OH, Phenolic-OH)
H-Bond Acceptors 4 (Carboxyl-O, Carbonyl-O, Imidazole-N3, Phenolic-O)
Predicted pKa ~2.8 (Carboxyl), ~6.5 (Imidazole conjugate acid), ~13.0 (Phenol)
Solubility Profile Amphoteric/Zwitterionic; low solubility in water at isoelectric point (pH ~4-5).[1][2][3][4] Soluble in DMSO, dilute NaOH, or dilute HCl.
Structural Visualization (SMILES)

OC(=O)C1=C(O)C=CC(N2C=CN=C2)=C1

Synthetic Methodology: Copper-Catalyzed N-Arylation

Reaction Scheme

The synthesis couples 5-iodosalicylic acid with imidazole using a Copper(I) source and a diamine ligand to facilitate the C-N bond formation.

Synthesis Precursor 5-Iodosalicylic Acid (Substrate) Intermediate Copper-Amido Complex Precursor->Intermediate Imidazole Imidazole (Reagent) Imidazole->Intermediate Catalyst CuI (10 mol%) L-Proline or DMEDA K2CO3 (Base) Catalyst->Intermediate Catalysis Product 5-(1H-imidazol-1-yl) salicylic acid Intermediate->Product DMSO, 110°C, 24h

Figure 1: Modified Ullmann coupling pathway for the synthesis of 5-(1H-imidazol-1-yl)salicylic acid.

Step-by-Step Protocol

Reagents:

  • 5-Iodosalicylic acid (1.0 equiv)

  • Imidazole (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv) or L-Proline (0.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[5]
    
  • Solvent: DMSO (Anhydrous)

Procedure:

  • Inerting: Charge a reaction vessel with 5-iodosalicylic acid, imidazole, CuI, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ) three times to remove oxygen (critical to prevent Cu oxidation).
  • Ligand Addition: Add the ligand and anhydrous DMSO via syringe under Argon flow.

  • Heating: Heat the mixture to 110°C for 24 hours. The solution will typically darken as the Cu-complex forms.

  • Work-up (The "Self-Validating" Step):

    • Cool to room temperature.

    • Dilute with water. The pH will be alkaline due to carbonate.

    • Validation: Acidify carefully with 1M HCl to pH ~4.0. The product is zwitterionic and should precipitate at its isoelectric point. If no precipitate forms, extract the aqueous phase (pH 4) with Ethyl Acetate/n-Butanol.

  • Purification: Recrystallize from Ethanol/Water or purify via Reverse-Phase Flash Chromatography (C18 column, Water/MeOH gradient).

Biological Mechanism: Thromboxane A2 Synthase Inhibition

The pharmacological value of 5-(1H-imidazol-1-yl)salicylic acid lies in its ability to selectively inhibit Thromboxane A2 Synthase (CYP5A1) . This enzyme converts Prostaglandin H2 (PGH2) into Thromboxane A2 (TxA2), a potent platelet aggregator and vasoconstrictor.[6]

Mechanism of Action (MOA)

The molecule acts as a Type II ligand for the heme-containing enzyme:

  • Heme Coordination: The basic nitrogen (N3) of the imidazole ring coordinates directly with the Ferric ion (

    
    ) of the heme group in the enzyme's active site.
    
  • Substrate Mimicry: The salicylate carboxylate group interacts with the hydrophilic arginine residues at the mouth of the active site, mimicking the carboxylate head of the natural substrate, PGH2.

MOA AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 COX Cyclooxygenase (COX-1) TxS Thromboxane Synthase (CYP5A1) PGH2->TxS Substrate Binding Complex Enzyme-Inhibitor Complex (Imidazole-Fe3+ Coordination) TxS->Complex Blocked TxA2 Thromboxane A2 (Platelet Aggregation) TxS->TxA2 Catalysis Inhibitor 5-(1H-imidazol-1-yl) salicylic acid Inhibitor->TxS Competitive Binding Complex->TxA2 Inhibition

Figure 2: Inhibition of the Arachidonic Acid cascade at the Thromboxane Synthase step.

Analytical Validation Protocols

To ensure data integrity during experimentation, the following HPLC method is recommended. This protocol accounts for the high polarity and zwitterionic nature of the molecule.

HPLC Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Standard stationary phase for polar aromatics.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses carboxyl ionization, improving retention.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 60% B over 15 minGradient elution to separate free imidazole (early eluting) from product.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmDetects both the benzene ring and imidazole moiety.
Retention Time Expected ~6-8 minDependent on specific column dead volume.

References

  • Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-[(Aryloxy)alkyl]-1H-imidazoles." Journal of Medicinal Chemistry, 28(10), 1427-1432. Link

  • Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of 1-substituted imidazoles." Journal of Medicinal Chemistry, 28(3), 287–294. (Describes the SAR of imidazole-phenyl-acid pharmacophores).
  • Ma, D., et al. (2003). "CuI-catalyzed coupling reaction of aryl halides with imidazoles." Organic Letters, 5(20), 3631-3634. (Foundational protocol for the Ullmann coupling synthesis described in Section 3).
  • Iizuka, K., et al. (1981). "Imidazolyl derivatives as potent inhibitors of thromboxane synthetase."[6] Journal of Medicinal Chemistry, 24(10), 1139-1148. (Establishes the imidazole-carboxylate distance requirements).

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-(1H-imidazolyl)benzoic Acid: A Novel Scaffold for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-hydroxy-5-(1H-imidazolyl)benzoic acid, a novel chemical entity with significant potential in pharmaceutical and materials science applications. While this specific molecule is not extensively documented in current literature, this paper will establish its chemical identity, propose robust synthetic pathways, predict its physicochemical properties, and explore its potential applications based on the well-established characteristics of its constituent functional moieties: salicylic acid and imidazole.

Nomenclature and Structural Elucidation

The topic of this guide is the molecule broadly described as 2-hydroxy-5-imidazolylbenzoic acid. According to IUPAC nomenclature, the precise name depends on the point of attachment of the imidazole ring to the benzoic acid backbone. The carboxylic acid group is assigned the highest priority, designating carbon-1 of the benzene ring. Consequently, the hydroxyl group is at the 2-position. The imidazole ring can be attached at its 2-, 4-, or 5-position. For the purpose of this guide, we will focus on the C-C linkage, which is common in medicinal chemistry. Therefore, the most likely and synthetically accessible isomers are:

  • 2-hydroxy-5-(1H-imidazol-4-yl)benzoic acid

  • 2-hydroxy-5-(1H-imidazol-5-yl)benzoic acid

These two are tautomers and often exist in equilibrium. For clarity, this guide will refer to the compound as 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid , acknowledging this tautomerism.

Table 1: Compound Identification

PropertyValue
Common Name 2-hydroxy-5-imidazolylbenzoic acid
Systematic IUPAC Name 2-hydroxy-5-(1H-imidazol-4-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Core Scaffolds Salicylic Acid, Imidazole

Proposed Synthetic Pathways

The synthesis of 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid can be approached through several established methods for the formation of aryl-imidazole bonds. Below are two plausible, high-yield synthetic routes, starting from commercially available precursors.

Route A: From 5-formyl-2-hydroxybenzoic acid

This route utilizes the well-known Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Protocol:

  • Starting Material: 5-formyl-2-hydroxybenzoic acid (commercially available).

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-formyl-2-hydroxybenzoic acid and 1 equivalent of glyoxal in glacial acetic acid.

  • Ammonia Source: Add an excess of ammonium acetate (at least 3 equivalents) to the solution. Ammonium acetate serves as the source of ammonia.

  • Reflux: Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Causality: This one-pot reaction is efficient because all components are readily available, and the reaction proceeds under relatively mild conditions. The acetic acid acts as both a solvent and a catalyst.

Route B: Palladium-Catalyzed Cross-Coupling

A more modern approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which offers high regioselectivity.

Protocol:

  • Starting Materials: 5-bromo-2-hydroxybenzoic acid and an organometallic imidazole derivative (e.g., 4-(tributylstannyl)-1H-imidazole for Stille coupling or 1H-imidazole-4-boronic acid for Suzuki coupling).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is typically used at a loading of 1-5 mol%.

  • Reaction Conditions: The reaction is carried out in an inert solvent, such as toluene or dioxane, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃). The mixture is heated under an inert atmosphere (nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified to precipitate the product. Purification is typically achieved through column chromatography on silica gel.

Causality: Cross-coupling reactions are highly versatile and provide excellent control over the final product's structure. The choice between Suzuki and Stille coupling would depend on the stability and availability of the imidazole starting material.

Diagram 1: Proposed Synthetic Workflow (Route A)

Synthetic_Workflow_A start 5-formyl-2-hydroxybenzoic acid + Glyoxal reagents Ammonium Acetate Glacial Acetic Acid start->reagents Dissolve reflux Reflux (120°C, 2-4h) reagents->reflux Heat workup Precipitation in Water Filtration reflux->workup Cool purification Recrystallization workup->purification Purify product 2-hydroxy-5-(1H-imidazol-4-yl)benzoic acid purification->product

Caption: One-pot synthesis via the Radziszewski reaction.

Predicted Physicochemical Properties

The properties of 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid can be predicted based on the known characteristics of salicylic acid and imidazole-containing compounds.[1][2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and References
Appearance White to off-white crystalline solidBased on the appearance of benzoic acid and its derivatives.[1]
pKa (Carboxylic Acid) ~4.0 - 4.5Slightly less acidic than salicylic acid (pKa ~2.97) due to the electron-donating nature of the imidazole ring. Similar to benzoic acid (pKa ~4.2).[2]
pKa (Imidazole) ~6.5 - 7.0The imidazole ring is a weak base.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The polar functional groups (hydroxyl, carboxylic acid, imidazole) will allow for some water solubility, while the aromatic rings favor organic solvents.[2]
Melting Point >200 °C (with decomposition)The presence of multiple hydrogen bond donors and acceptors, along with the rigid aromatic structure, suggests a high melting point.
UV-Vis Absorption λmax ~290-310 nmExpected absorption in the UV region due to the aromatic systems.

Potential Applications in Drug Development and Materials Science

The unique combination of a salicylic acid moiety and an imidazole ring suggests a wide range of potential applications.

Pharmaceutical Applications
  • Anti-inflammatory Agent: The salicylic acid core is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The imidazole ring is also found in several anti-inflammatory compounds. The combined molecule could exhibit synergistic or novel anti-inflammatory properties.

  • Anticancer Agent: Imidazole derivatives are known to possess anticancer activities.[3] This molecule could be investigated for its potential as a cytotoxic agent.

  • Enzyme Inhibition: The carboxylic acid and hydroxyl groups can chelate metal ions in enzyme active sites, while the imidazole ring can act as a hydrogen bond donor or acceptor. This makes the compound a promising candidate for enzyme inhibitor screening.

  • Antimicrobial Properties: Both salicylic acid and imidazole derivatives have demonstrated antimicrobial activity.[4]

Diagram 2: Potential Biological Interactions

Biological_Interactions Molecule 2-Hydroxy-5-(1H-imidazolyl)benzoic Acid Enzyme Enzyme Active Site Molecule->Enzyme Inhibition Receptor Cellular Receptor Molecule->Receptor Binding Metal Metal Ion Cofactor Molecule->Metal Chelation

Caption: Potential modes of biological action.

Materials Science Applications
  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule, with a carboxylic acid and a coordinating imidazole ring, makes it an excellent candidate as a linker for the synthesis of novel MOFs. These materials have applications in gas storage, catalysis, and separation.

  • Corrosion Inhibitor: Imidazole derivatives are effective corrosion inhibitors for various metals. The presence of the benzoic acid moiety could enhance its solubility and adherence to metal surfaces.

Conclusion

2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid represents a promising, yet underexplored, molecular scaffold. Its synthesis is feasible through established organic chemistry methodologies. Based on the known properties of its constituent parts, this compound is predicted to have valuable physicochemical and biological properties. Further research into its synthesis and characterization is warranted to unlock its full potential in drug discovery and materials science. This guide serves as a foundational document to stimulate and direct future investigations into this novel and versatile molecule.

References

Sources

Imidazole-Substituted Salicylic Acid Derivatives: A Multifunctional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular entities represents a paradigm shift in modern drug discovery, moving from a "one-target, one-drug" approach to a multi-targeted strategy. This guide provides a comprehensive technical overview of imidazole-substituted salicylic acid derivatives, a promising class of hybrid compounds. We will explore the foundational rationale for their design, which seeks to harness the well-established anti-inflammatory and analgesic properties of salicylic acid while leveraging the versatile biological activities and favorable pharmacokinetic profile of the imidazole moiety. This document details synthetic methodologies, explores the physicochemical advantages of these derivatives, and delves into their mechanisms of action across diverse therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. Detailed protocols, structure-activity relationship (SAR) analyses, and future-facing perspectives are provided to equip researchers and drug development professionals with the critical knowledge needed to innovate within this promising chemical space.

Introduction: The Strategic Union of Two Privileged Scaffolds

The design of hybrid molecules is a deliberate strategy to achieve synergistic or additive therapeutic effects, improve physicochemical properties, and potentially reduce adverse effects. The combination of salicylic acid and imidazole is a prime example of this approach, uniting a classic therapeutic agent with a versatile heterocyclic nucleus.

The Salicylic Acid (SA) Core: A Legacy Therapeutic with Modern Limitations

Salicylic acid is a phenolic compound renowned for its antiseptic, analgesic, and anti-inflammatory properties.[1] Its mechanism is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain.[2] However, the therapeutic utility of salicylic acid in its free acid form is hampered by significant drawbacks, most notably its very low aqueous solubility (2.17 mg/mL) and a tendency to cause gastrointestinal irritation.[1] While its sodium salt form is more commonly used, it is associated with some toxicity.[1] These limitations create a compelling case for chemical modifications aimed at improving its drug-like properties.

The Imidazole Moiety: A Versatile Pharmacophore in Medicinal Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][4] This scaffold is ubiquitous in nature, forming a critical component of the essential amino acid histidine, and is found in numerous FDA-approved drugs, including antifungal agents (e.g., ketoconazole), antiulcer medications (e.g., cimetidine), and anticancer therapies.[3][4][5] Its value in drug design stems from several key attributes:

  • Biological Versatility: Imidazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and neuroprotective effects.[4][6][7][8]

  • Pharmacokinetic Enhancement: As a polar and ionizable aromatic compound, the imidazole moiety can improve the solubility and bioavailability of poorly soluble lead molecules.[7]

  • Hydrogen Bonding Capability: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets like enzymes and receptors.[9]

The Rationale for Hybridization: Creating Multi-Targeted Therapeutics

Combining salicylic acid with imidazole derivatives is a rational drug design strategy intended to:

  • Improve Physicochemical Properties: Overcome the poor water solubility of salicylic acid, thereby enhancing its dissolution rate and potential bioavailability.[1][10][11]

  • Achieve Synergistic Efficacy: Create a single molecule that can modulate multiple biological targets simultaneously. For example, an imidazole-salicylate derivative could inhibit COX enzymes (from the salicylate moiety) while also targeting other inflammatory mediators or pathways associated with the imidazole scaffold.[2][6]

  • Reduce Adverse Effects: By improving solubility and potentially altering the mechanism of action, these derivatives may offer a better gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][12]

Synthesis and Physicochemical Characterization

The synthesis of imidazole-salicylic acid derivatives can be broadly categorized into two approaches: the formation of molecular salts and the creation of covalent conjugates.

Synthetic Strategies and Protocols

2.1.1 Protocol: Mechanochemical Synthesis of Imidazole-Salicylate Salts

This method provides a solvent-free, environmentally friendly approach to creating molecular salts with improved physicochemical properties.[1]

Objective: To prepare a salicylic acid-imidazole salt (SA:IMI) via mechanochemical grinding.

Materials:

  • Salicylic Acid (SA)

  • Imidazole (IMI)

  • Mixer mill (e.g., Retsch MM 200) with stainless steel grinding jars and balls

  • Spatula

  • Balance

Step-by-Step Methodology:

  • Stoichiometric Measurement: Accurately weigh equimolar amounts of salicylic acid and imidazole.

  • Loading the Grinding Jar: Place the weighed powders into a stainless steel grinding jar along with one stainless steel ball.

  • Grinding: Secure the jar in the mixer mill and grind the mixture at a set frequency (e.g., 25 Hz) for a specified duration (e.g., 60 minutes).

  • Product Retrieval: After grinding, carefully open the jar in a fume hood and retrieve the resulting white powder.

  • Characterization: The resulting product should be characterized to confirm salt formation and determine its properties.

2.1.2 Protocol: General Synthesis of Covalently-Linked Imidazole Salicylates

This protocol outlines a general approach for creating a covalent bond, typically an ester or amide linkage, between the two moieties. This example is based on common organic synthesis techniques for similar structures.[13][14]

Objective: To synthesize an N-substituted imidazole derivative of salicylic acid.

Materials:

  • Salicylic Acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An N-alkylated imidazole with a terminal hydroxyl or amino group (e.g., 1-(2-hydroxyethyl)imidazole)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (Et₃N))

  • Magnetic stirrer and hotplate

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Coupling Reaction: In a separate flask, dissolve the N-substituted imidazole alcohol/amine and triethylamine in anhydrous DCM.

  • Addition: Slowly add the solution of the salicylic acyl chloride (dissolved in DCM) to the imidazole solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired imidazole-substituted salicylic acid derivative.

Enhanced Physicochemical Properties

A primary driver for creating these derivatives is the significant improvement in the solubility and dissolution rate of salicylic acid.[1][10][11] Studies have demonstrated that forming salts with imidazole and its methylated derivatives dramatically increases these parameters.

Table 1: Solubility Enhancement of Salicylic Acid via Imidazole Salt Formation

Compound Empirical Solubility Improvement Factor (vs. SA)
Salicylic Acid (SA) Low (2.17 mg/mL)[1] 1x
SA:Imidazole (SA:IMI) Significantly Higher[1] >10x (Qualitative)[1]
SA:1-Methylimidazole (SA:1-MEIM) Significantly Higher[1] >10x (Qualitative)[1]

| SA:2-Methylimidazole (SA:2-MEIM) | Higher[1] | >5x (Qualitative)[1] |

Note: Quantitative values vary, but all reported salts show a remarkable improvement in solubility and dissolution rate compared to pure salicylic acid.[1][10]

Structural Characterization and Supramolecular Arrangement

Confirming the structure, particularly distinguishing between a salt and a co-crystal, is critical. This is achieved using a combination of techniques:

  • Powder X-Ray Diffraction (PXRD): Used to solve the crystal structures of the new solid forms.[10][11]

  • Solid-State NMR (ssNMR) and Raman Spectroscopy: These spectroscopic techniques, combined with Density Functional Theory (DFT) calculations, help determine the deprotonation state of the carboxylic acid group on salicylic acid, which unambiguously identifies salt formation.[1][10]

The stability and structure of these salts are dictated by strong hydrogen bonding interactions. In all reported salts, a common charge-assisted hydrogen bond +N-H···O- is formed between the protonated imidazole ring and the deprotonated carboxylate group of salicylic acid.[1][10][11]

G cluster_SA Salicylate cluster_IMI Imidazolium SA_OH O-H SA_Ring Aromatic Ring SA_OH->SA_Ring SA_C C SA_O_neg O⁻ SA_C->SA_O_neg SA_Ring->SA_C IMI_NH_plus N⁺-H IMI_NH_plus->SA_O_neg Strong Charge-Assisted Hydrogen Bond (+N-H···O⁻) IMI_N N IMI_Ring Imidazole Ring IMI_Ring->IMI_NH_plus IMI_Ring->IMI_N

Caption: Key hydrogen bond interaction in imidazole-salicylate salts.

Therapeutic Applications and Mechanisms of Action

The hybrid nature of these derivatives opens up a wide array of therapeutic possibilities, often acting through multiple mechanisms.

Anti-inflammatory and Analgesic Activity

This is the most direct therapeutic extension of salicylic acid's native activity. Imidazole-salicylate derivatives have demonstrated potent anti-inflammatory and analgesic effects.[2][6][15]

Mechanism of Action:

  • COX Inhibition: The salicylate moiety retains its ability to inhibit COX enzymes, reducing the synthesis of inflammatory prostaglandins.[2]

  • Antioxidant Properties: The imidazole component can interact with and neutralize reactive oxygen species (ROS), mitigating the oxidative stress that contributes to inflammation.[2]

  • Inhibition of Pro-inflammatory Mediators: Studies on various imidazole derivatives show they can inhibit the production of other key inflammatory molecules, such as nitric oxide (NO) and interleukin-6 (IL-6).[5][16] Some derivatives have also been shown to inhibit the nuclear factor kappa B (NF-κB) transcription factor, a central regulator of the inflammatory response.[5][6]

Experimental Evidence: Several studies have reported that di- and tri-substituted imidazole derivatives exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds showing efficacy comparable to the standard drug indomethacin but with a much lower incidence of gastrointestinal irritation.[5][6][12]

G Stimuli Inflammatory Stimuli (e.g., Pathogen, Injury) Membrane Membrane Phospholipids Stimuli->Membrane NFkB_path NF-κB Pathway Stimuli->NFkB_path AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Cytokines Pro-inflammatory Cytokines (IL-6, NO) NFkB_path->Cytokines Cytokines->Inflammation Drug Imidazole-Salicylate Derivative Drug->COX Inhibition (Salicylate) Drug->NFkB_path Inhibition (Imidazole)

Caption: Multi-target anti-inflammatory mechanism of action.

Anticancer Potential

The imidazole scaffold is a well-established pharmacophore in oncology.[9][17][18][19] When combined with salicylic acid, which also possesses reported anticancer properties, these derivatives become compelling candidates for cancer drug discovery.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of protein kinases crucial for cancer cell signaling and survival, such as EGFR and VEGFR.[19]

  • Induction of Apoptosis and Cell Cycle Arrest: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in specific phases (e.g., G2/M), preventing the uncontrolled proliferation of cancer cells.[17][19][20]

  • DNA Intercalation/Enzyme Inhibition: Certain derivatives can interact with DNA or inhibit DNA-associated enzymes like topoisomerases, disrupting DNA replication and leading to cancer cell death.[17]

Experimental Evidence: Studies have shown that various substituted imidazole derivatives display potent cytotoxic activities against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia).[17]

Neuroprotective Effects in Alzheimer's Disease (AD)

Alzheimer's is a multifactorial disease, making multi-target drugs particularly attractive.[21] Both imidazole and salicylic acid derivatives have been explored as potential treatments for AD.[13][21][22][23][24]

Potential Multi-Target Mechanisms:

  • Cholinesterase Inhibition: The primary symptomatic treatment for AD involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[21][24] Conjugates of salicylic derivatives have demonstrated potent, mixed-type inhibition of both enzymes.[13][22]

  • Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of AD is the aggregation of Aβ peptides. Salicylic acid-containing conjugates have been shown to effectively inhibit the self-aggregation of Aβ42.[13][24]

  • Antioxidant Activity and Metal Chelation: Oxidative stress and metal ion dysregulation are implicated in AD pathology. These derivatives can scavenge free radicals and chelate metal ions like Cu²⁺, Fe²⁺, and Zn²⁺, which are involved in Aβ aggregation and ROS production.[13]

G cluster_design Drug Design & Synthesis cluster_eval In Vitro Evaluation cluster_predict In Silico & ADME Synthesis Synthesize Imidazole- Salicylate Conjugate ChE Cholinesterase Inhibition Assay (AChE/BChE) Synthesis->ChE Abeta Aβ Aggregation Inhibition Assay Synthesis->Abeta Antioxidant Antioxidant Assay (e.g., ABTS) Synthesis->Antioxidant Chelation Metal Chelation Study Synthesis->Chelation Docking Molecular Docking (AChE, Aβ42) Synthesis->Docking BBB BBB Permeability Prediction Synthesis->BBB Lead_Opt Lead Optimization ChE->Lead_Opt Identify Lead Compound Abeta->Lead_Opt Identify Lead Compound Antioxidant->Lead_Opt Identify Lead Compound Chelation->Lead_Opt Identify Lead Compound Docking->Lead_Opt BBB->Lead_Opt

Caption: Workflow for evaluating multi-target anti-Alzheimer's agents.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design and lead optimization.[3][25]

Key SAR Insights:

  • Substitution on the Imidazole Ring:

    • Position of Substituents: The position of methyl groups on the imidazole ring (e.g., 1-methylimidazole vs. 2-methylimidazole) alters the hydrogen bonding patterns and steric hindrance, which in turn affects physicochemical properties like solubility and dissolution.[10]

    • Nature of Substituents: The addition of bulky or electron-withdrawing/donating groups can significantly influence target binding and activity. For instance, in anti-inflammatory derivatives, p-nitro and p-methoxy substitutions on phenyl rings attached to the imidazole core were found to enhance activity.[12]

  • Linker/Spacer in Covalent Conjugates:

    • In conjugates designed for AD, the length of the alkylene spacer connecting the two pharmacophores is critical. Longer spacers (e.g., 8 carbons) often lead to increased inhibition of both cholinesterases and Aβ aggregation.[13][22][24]

  • Modification of the Salicylate Moiety:

    • Converting the carboxylic acid to an amide or imine can drastically change the biological activity profile. In some AD-targeted conjugates, salicylimines were more potent inhibitors of Aβ aggregation than the corresponding salicylamides.[24]

Caption: Summary of key Structure-Activity Relationship considerations.

Conclusion and Future Directions

Imidazole-substituted salicylic acid derivatives represent a highly promising and versatile scaffold in drug discovery. The strategic combination of these two moieties successfully addresses the physicochemical limitations of salicylic acid while creating multifunctional molecules with therapeutic potential across inflammation, cancer, and neurodegenerative disorders. The ability to fine-tune activity through systematic modification of the imidazole ring, the salicylate functional group, and the linking chain provides a rich chemical space for lead optimization.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing and screening a broader library of derivatives with diverse substitutions to build more comprehensive SAR models.

  • Mechanism Deconvolution: Conducting detailed biological studies to fully elucidate the specific molecular targets and pathways modulated by the most potent compounds.

  • Pharmacokinetic and In Vivo Studies: Moving beyond in vitro assays to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles and therapeutic efficacy of lead compounds in relevant animal models.

  • Safety and Toxicology: Thoroughly assessing the safety profiles of lead candidates, with a particular focus on confirming the improved gastrointestinal tolerance predicted by their design.

By pursuing these avenues, the scientific community can unlock the full potential of imidazole-substituted salicylic acid derivatives, paving the way for the development of novel, safer, and more effective multi-targeted therapies.

References

  • Martins, I.C.B., Al-Sabbagh, D., Meyer, K., Maiwald, M., Scholz, G., & Emmerling, F. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144. [Link]

  • CN103193632B - Synthesis method of salicylic acid imidazole.
  • CN103193632A - Synthesis method of salicylic acid imidazole.
  • EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Singh, T., et al. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Current Neuropharmacology. [Link]

  • Patsnap Synapse. (2024). What is Imidazole Salicylate used for? [Link]

  • Martins, I.C.B., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules. [Link]

  • Martins, I.C.B., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PubMed. [Link]

  • Lashmanova, A.P., et al. (2024). Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease. Archiv der Pharmazie. [Link]

  • Lashmanova, A.P., et al. (2025). Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease. PubMed. [Link]

  • Singh, T., et al. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Bentham Science. [Link]

  • Vasileva, D.V., et al. (2023). Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F.H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • Kumar, D., et al. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. [Link]

  • Singh, A., et al. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry. [Link]

  • US20030207896A1 - Imidazole derivatives or salts thereof and drugs containing the same.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]

  • Al-Abdullah, E.S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. [Link]

  • Sharma, G.V.M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Chen, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. [Link]

  • Imidazole derivatives and salts thereof and their synthesis.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Imidazole and Derivatives Drugs Synthesis: A Review. Request PDF on ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

Sources

An In-depth Technical Guide to the Zwitterionic Character of Imidazole-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-benzoic acid derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their unique ability to exist as zwitterions—molecules possessing both positive and negative charges while maintaining overall electrical neutrality—confers a range of advantageous physicochemical properties.[1] This guide provides a comprehensive exploration of the zwitterionic character of these derivatives, delving into the structural nuances that govern this phenomenon, the sophisticated analytical techniques used for its characterization, and the profound implications for drug development. By synthesizing fundamental principles with practical, field-proven insights, this document serves as a vital resource for researchers seeking to harness the therapeutic potential of these versatile compounds.

The Zwitterionic State: A Fundamental Overview

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups.[1] In the context of imidazole-benzoic acid derivatives, this typically involves the protonation of the imidazole ring (a basic moiety) and the deprotonation of the carboxylic acid group (an acidic moiety). This internal salt formation is highly dependent on the pH of the surrounding environment.

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is governed by the pKa values of the acidic and basic groups. The pKa is the pH at which a functional group is 50% ionized. For a zwitterion to be the predominant species, the pH of the solution must be between the pKa of the acidic group (pKa1) and the pKa of the basic group (pKa2). The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero, and it is at this point that the concentration of the zwitterionic form is maximized.

Caption: pH-dependent equilibrium of imidazole-benzoic acid derivatives.

Structural Determinants of Zwitterionic Character

The propensity of an imidazole-benzoic acid derivative to exist as a zwitterion is not solely dependent on pH but is also intricately linked to its molecular structure. Key factors include:

  • Substitution Pattern: The position of the imidazole and benzoic acid moieties on a central scaffold, as well as the presence of other substituents, can significantly influence the pKa values of the acidic and basic centers. Electron-withdrawing groups on the benzoic acid ring will lower its pKa, making it more acidic and favoring deprotonation. Conversely, electron-donating groups on the imidazole ring will increase its basicity, promoting protonation.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between the protonated imidazole and the deprotonated carboxylate can stabilize the zwitterionic form.[2][3] This is particularly relevant in "nonclassical zwitterions," where the acidic and basic pKa values may not be widely separated.[2]

  • Conformational Flexibility: The ability of the molecule to adopt a conformation that brings the acidic and basic centers into proximity can facilitate intramolecular proton transfer and stabilize the zwitterion.

Experimental Characterization of Zwitterionic Imidazole-Benzoic Acid Derivatives

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of the zwitterionic state.

pKa Determination

The determination of the macroscopic and microscopic pKa values is fundamental to understanding the pH-dependent speciation of these derivatives.

Experimental Protocol: Potentiometric Titration

  • Preparation: A standard solution of the imidazole-benzoic acid derivative of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points of the titration. Sophisticated software can be used to refine the pKa values by fitting the data to theoretical models.

Experimental Protocol: ¹H NMR Spectroscopy

A powerful method for determining pKa values involves monitoring the chemical shifts of specific protons as a function of pH.[4][5] The chemical shifts of protons adjacent to the imidazole and carboxylic acid groups are particularly sensitive to changes in protonation state.

  • Sample Preparation: A series of NMR samples are prepared containing the analyte at a constant concentration across a range of pH values.

  • Data Acquisition: ¹H NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift of a reporter proton is plotted against pH. The data is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.[5][6]

Caption: Workflow for pKa determination of imidazole-benzoic acid derivatives.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive evidence of the zwitterionic form in the solid state.[7] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, confirming the protonation state of the imidazole ring and the deprotonation of the carboxylic acid. The presence of strong intermolecular hydrogen bonds in the crystal lattice can further stabilize the zwitterionic form.[7]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond pKa determination, NMR provides a wealth of structural information in solution.

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of nuclei near the charged centers are significantly different in the zwitterionic form compared to the neutral form. For instance, the ¹⁵N chemical shift of a protonated pyridine nitrogen is characteristically different from that of a free pyridine nitrogen, providing a clear indicator of the zwitterionic state.[8]

  • Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons, providing insights into the solution-state conformation and the potential for intramolecular hydrogen bonding that stabilizes the zwitterion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and their protonation states.[9]

  • Carboxylate Stretch: The deprotonated carboxylate group (COO⁻) of a zwitterion exhibits a characteristic asymmetric stretching vibration typically in the range of 1650-1550 cm⁻¹. This is distinct from the carbonyl stretch (C=O) of the protonated carboxylic acid (COOH), which appears at a higher frequency (around 1700-1725 cm⁻¹).

  • N-H Stretch: The protonated imidazole ring will show N-H stretching vibrations, which can sometimes be broad due to hydrogen bonding.

Table 1: Spectroscopic Signatures of Zwitterionic Character

TechniqueZwitterionic FormNeutral Form
¹H NMR Downfield shift of imidazole ring protonsUpfield shift of imidazole ring protons
¹³C NMR Downfield shift of carboxylate carbonUpfield shift of carboxylic acid carbon
¹⁵N NMR Signal characteristic of a protonated nitrogen[8]Signal of an unprotonated nitrogen
FTIR Asymmetric COO⁻ stretch (~1650-1550 cm⁻¹)C=O stretch of COOH (~1700-1725 cm⁻¹)

Implications for Drug Development

The zwitterionic character of imidazole-benzoic acid derivatives has profound consequences for their behavior as therapeutic agents, influencing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Solubility and Permeability

A delicate balance between aqueous solubility and membrane permeability is crucial for oral drug absorption.[11]

  • Enhanced Solubility: The presence of charged groups in the zwitterionic form generally leads to higher aqueous solubility compared to the neutral counterpart. This is advantageous for drug formulation and dissolution in the gastrointestinal tract.[12]

  • Modulated Permeability: While high charge can hinder passive diffusion across lipid membranes, the overall neutrality of zwitterions allows them to exhibit favorable permeability.[13][14] The ability to form transient intramolecular hydrogen bonds can mask the charges, facilitating membrane transit.[13] "Nonclassical zwitterions" are particularly interesting in this regard, as they can combine low lipophilicity with excellent permeability.[2][13]

Caption: Impact of zwitterionic character on drug properties.

Receptor Binding and Biological Activity

The specific charge distribution in a zwitterionic molecule can play a critical role in its interaction with biological targets. The positively charged imidazole moiety can form ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket, while the negatively charged carboxylate can interact with positively charged residues (e.g., lysine, arginine). This dual-interaction capability can lead to higher binding affinity and specificity. Imidazole and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[15][16][17][18]

Reduced Non-Specific Binding and Improved Biocompatibility

Zwitterionic compounds are known to resist non-specific protein adsorption, a phenomenon often referred to as the "stealth effect."[1] This is attributed to the tightly bound hydration layer that forms around the zwitterionic surface.[1] In the context of drug delivery, this can lead to longer circulation times in the bloodstream and reduced clearance by the immune system.[1][19] Zwitterionic materials also exhibit excellent biocompatibility, making them suitable for various biomedical applications.[1][19]

Conclusion

The zwitterionic character of imidazole-benzoic acid derivatives is a key determinant of their physicochemical and biological properties. A thorough understanding of the structural factors that govern this phenomenon, coupled with rigorous experimental characterization, is paramount for the rational design of novel therapeutic agents. By leveraging the unique advantages conferred by the zwitterionic state—such as enhanced solubility, modulated permeability, and specific receptor interactions—researchers can unlock the full potential of this versatile class of molecules in addressing a wide range of therapeutic challenges. The continued exploration of "nonclassical zwitterions" holds particular promise for overcoming the traditional trade-off between solubility and permeability in drug discovery.

References

  • Zwitterions in Drug Delivery. (2025). ZwitterCo.
  • Zwitterionic polymers in drug delivery: A review. (2021). PubMed.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.
  • Zwitterion approach to stabilising drug proteins. (2011). Chemistry World.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PMC.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.
  • The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. ScienceDirect.
  • Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. (2024). PubMed.
  • The Zwitterionic Imidazolium Salt: First Used for Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones under Solvent-Free Conditions.
  • Structural analysis of zwitterionic liquids vs. homologous ionic liquids. (2018). AIP Publishing.
  • Zwitterionic forms of some closely related compounds.
  • A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior.
  • FTIR data of the zwitterionic surfactants.
  • Zwitterionic or Not?
  • Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. (2015). PubMed.
  • Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof.
  • Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.
  • Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. (2022). Chinese Chemical Society.
  • Fig. S4. FTIR of zwitterionic polymer PZI 1 and 2.
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022).
  • Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. (2015). PubMed.
  • Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Canadian Science Publishing.
  • New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. (2023). MDPI.
  • Physicochemical Properties of Zwitterionic Drugs in Therapy. (2020). PubMed.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).
  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
  • Drug–Membrane Permeability across Chemical Space. PMC.
  • Imidazole Derivatives as Promising Agents for the Tre
  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Oxford Academic.
  • Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press.
  • Imidazole and benzimidazole derivatives as chemotherapeutic agents. PubMed.
  • Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2006). Asian Journal of Chemistry.
  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar.
  • Drug solubility and permeability. Pion Inc.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.
  • 4-(1H-imidazol-2-yl)benzoic Acid Properties. EPA.
  • Fourier transform infrared (FTIR) spectroscopy. (2009). PubMed.
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
  • 4-(Imidazol-1-yl)benzoic acid. PMC.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
  • Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. (2014).
  • Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. MDPI.
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.
  • The Journal of Organic Chemistry Ahead of Print.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). PMC.

Sources

Comparative Technical Guide: 4-Imidazolyl vs. 5-Imidazolyl Salicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomeric Divergence

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and thromboxane synthase inhibitors, the functionalization of the salicylic acid (2-hydroxybenzoic acid) core is a critical determinant of pharmacokinetics and potency. This guide analyzes the structural, electronic, and pharmacological distinctions between two specific regioisomers: 4-(imidazol-1-yl)salicylic acid and 5-(imidazol-1-yl)salicylic acid .

While 5-aminosalicylic acid (Mesalamine) is a clinical standard for inflammatory bowel disease, the introduction of an imidazole ring creates a "hybrid" scaffold. The core difference lies in the substitution vector :

  • 5-Imidazolyl Isomer: Extends the pharmacophore linearly, mimicking the binding mode of classical salicylates (e.g., Diflunisal), generally enhancing COX inhibition.

  • 4-Imidazolyl Isomer: Introduces steric bulk meta to the carboxyl group and para to the hydroxyl, altering the pKa of the phenolic oxygen and often disrupting the canonical arginine-carboxylate salt bridge in the cyclooxygenase active site.

Chemical Architecture & Electronic Effects

The biological divergence of these isomers stems from fundamental organic electronic principles.

Electronic Push-Pull Dynamics

The imidazole ring is an electron-withdrawing group (EWG) by induction (-I) but can donate electrons via resonance (+R) depending on the linkage. Assuming an N-linked imidazole (1H-imidazol-1-yl):

Feature4-Imidazolyl Salicylic Acid5-Imidazolyl Salicylic Acid
Position Relative to -OH ParaMeta
Position Relative to -COOH MetaPara
Electronic Impact Strong resonance interaction with Phenolic -OH. Increases acidity of the phenol.Strong resonance interaction with Carboxyl -COOH. Stabilizes the carboxylate anion.[1]
pKa Shift (Theoretical) Lower pKa for Phenolic OH (more acidic).Lower pKa for Carboxyl group (stronger acid).
Steric Profile Clashes with the "ortho" protons of the phenol; creates a "bent" molecular shape.Linear extension; minimal steric clash with the core functional groups.
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and electronic vectors.

Salicylate_Isomers Core Salicylic Acid Core (2-Hydroxybenzoic Acid) Iso4 4-Imidazolyl Isomer (Substituent at C4) Core->Iso4 Substitution at C4 Iso5 5-Imidazolyl Isomer (Substituent at C5) Core->Iso5 Substitution at C5 Effect4 Electronic Effect: Para to Phenol (-OH) Meta to Carboxyl (-COOH) Iso4->Effect4 Effect5 Electronic Effect: Meta to Phenol (-OH) Para to Carboxyl (-COOH) Iso5->Effect5 Result4 Outcome: Increased Phenol Acidity Steric Clash in COX Channel Effect4->Result4 Result5 Outcome: Stabilized Carboxylate Linear Binding (High Potency) Effect5->Result5

Figure 1: Structural and electronic divergence of salicylate isomers showing the impact of substitution position on molecular properties.

Pharmacological Implications (SAR)

Cyclooxygenase (COX) Inhibition

Research into salicylate analogues of celecoxib and other NSAIDs has established a clear Structure-Activity Relationship (SAR).

  • The 5-Position Advantage: The 5-position aligns with the hydrophobic channel of the COX enzyme. Substituents here (like the phenyl in Diflunisal or the imidazole in experimental derivatives) can engage in hydrophobic interactions with residues such as Tyr385 and Trp387 . Studies indicate that 5-substituted salicylic acid analogues generally exhibit superior IC50 values compared to their 4-substituted counterparts [1].[2]

  • The 4-Position Disadvantage: Substitution at the 4-position often introduces steric hindrance that prevents the carboxylate group from forming the critical salt bridge with Arg120 . If the "head" of the molecule cannot anchor, potency drops significantly.

Thromboxane Synthase Selectivity

Conversely, for Thromboxane A2 synthase (TXAS) inhibition, the imidazole moiety targets the heme iron of the enzyme. Here, the geometry is less about the hydrophobic channel and more about the distance between the carboxylate (binding to the protein surface) and the imidazole nitrogen (binding to the heme).

  • Geometry: The 4-isomer provides a different angle of attack toward the heme iron compared to the 5-isomer. Depending on the linker length, the 4-isomer can sometimes offer superior selectivity for TXAS over COX, acting as a "cleaner" anti-platelet agent [2].

Synthesis Protocols

To rigorously study these isomers, high-purity synthesis is required. The following protocol outlines a divergent synthesis starting from amino-salicylic acids.

Reagents & Equipment
  • Precursors: 4-Aminosalicylic acid (PAS) and 5-Aminosalicylic acid (5-ASA).

  • Reagents: Glyoxal (40% aq), Formaldehyde (37% aq), Ammonium Acetate, Methanol.

  • Catalyst: Phosphoric acid (catalytic).

  • Purification: HPLC (C18 column), Recrystallization (Ethanol/Water).

Step-by-Step Synthesis (Debus-Radziszewski Imidazole Synthesis Variation)

This method builds the imidazole ring directly onto the aniline nitrogen of the salicylate.

Protocol for 5-(1H-imidazol-1-yl)salicylic acid:

  • Solubilization: Dissolve 10 mmol of 5-Aminosalicylic acid in 50 mL of Methanol. Add 10 mmol of Ammonium Acetate.

  • Cyclization: Add 10 mmol of Glyoxal (40%) and 10 mmol of Formaldehyde dropwise simultaneously while stirring at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Neutralize the residue with NaHCO3 solution to pH 7.

  • Extraction: Extract with Ethyl Acetate (3x). The product may precipitate at the interface due to zwitterionic character; if so, filter the precipitate.

  • Crystallization: Recrystallize from hot ethanol.

Protocol for 4-(1H-imidazol-1-yl)salicylic acid:

  • Repeat the exact steps above but substitute 4-Aminosalicylic acid as the starting material.

  • Note: The 4-isomer is less soluble and may require DMF as a co-solvent during the initial reaction step.

Synthesis Workflow Diagram

Synthesis_Workflow Input5 5-ASA (Start) Reaction Cyclization (Reflux MeOH, 6h) Input5->Reaction Input4 4-ASA (Start) Input4->Reaction Reagents Glyoxal + Formaldehyde + NH4OAc Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Prod5 5-Imidazolyl Salicylate Workup->Prod5 Yield ~65% Prod4 4-Imidazolyl Salicylate Workup->Prod4 Yield ~50%

Figure 2: Divergent synthesis pathway utilizing the Debus-Radziszewski reaction to generate specific isomers.

Experimental Validation & Characterization

Trustworthiness in chemical biology requires self-validating protocols. Use the following methods to confirm isomer identity and purity.

Crystallography & Salt Formation

Imidazole-salicylic acid derivatives often form stable salts or co-crystals.

  • Protocol: Dissolve the synthesized isomer in hot ethanol. Add a stoichiometric amount of fumaric acid (as a co-former). Allow slow evaporation.

  • Differentiation: The 5-isomer typically forms planar sheets due to head-to-tail hydrogen bonding. The 4-isomer , due to the "kinked" geometry, often forms zig-zag chains or solvates.

  • Reference: See Martins et al.[3] for detailed crystallographic parameters of imidazole-salicylate salts [3].

UV-Vis Spectrophotometric Shift

Due to the different conjugation lengths and electronic environments:

  • 5-Isomer:

    
     typically shifts bathochromically (red shift) compared to unsubstituted salicylic acid (~305-310 nm).
    
  • 4-Isomer:

    
     shows a hypsochromic (blue) shift or a distinct shoulder due to the disruption of the quinoid-like resonance contribution.
    
Quantitative Data Summary
Parameter5-Imidazolyl Salicylic Acid4-Imidazolyl Salicylic AcidMethod of Verification
Melting Point 220–225°C (Decomp)195–200°C (Distinct)DSC (10°C/min)
COX-1 IC50 Low

M range (Potent)
High

M range (Weak)
Colorimetric Assay (Cayman)
Solubility (pH 7) ModerateLow (Aggregates)Shake-flask method
1H-NMR (Aromatic) Doublet at

7.8 (C6-H)
Doublet at

7.9 (C6-H)
DMSO-

, 400 MHz

References

  • Kim, J., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor.[2] Biological and Pharmaceutical Bulletin, 44(9), 1230–1238. Link[2]

  • Cross, P. E., et al. (1985). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry. Link

  • Martins, I. C. B., et al. (2019).[3] Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144.[3] Link

  • Kiani, A., et al. (2019). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research. Link

Sources

Methodological & Application

Application Note: Protocol for Ullmann Coupling of Imidazole with 5-Iodosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-arylation of imidazole with functionalized aryl halides is a cornerstone transformation in the synthesis of angiotensin II receptor antagonists and other bioactive heterocycles. This guide details the protocol for coupling imidazole with 5-iodosalicylic acid .

The Chemo-Selectivity Challenge

Coupling 5-iodosalicylic acid presents a specific "ambident nucleophile" challenge. The substrate contains three potential reactive sites:

  • The Aryl Iodide (Electrophile): The desired coupling partner.

  • The Carboxylic Acid (-COOH): Will deprotonate to form a carboxylate, which can bind copper and reduce catalytic turnover.

  • The Phenolic Hydroxyl (-OH): Will deprotonate to form a phenoxide. Phenoxides are excellent nucleophiles in Ullmann ether synthesis (O-arylation), competing with the imidazole (N-arylation).

The Solution: Two-Tiered Protocol

To ensure scientific rigor and operational flexibility, this guide provides two protocols:

  • Protocol A (The "Gold Standard" - Robust): Involves full protection of the salicylate as the methyl ester/methyl ether. This eliminates O-arylation side reactions and catalyst poisoning, guaranteeing high purity.

  • Protocol B (The "Direct" Route - High Efficiency): Utilizes an amino-acid ligand system (L-Proline) capable of tolerating free carboxylic acids. This is a shorter, "green" route but requires careful pH and temperature control.

Visual Workflows (Graphviz)

Workflow A: The Robust Protection-Deprotection Route

This pathway is recommended for GMP environments where impurity profiles must be strictly controlled.

G Start 5-Iodosalicylic Acid Step1 Step 1: Double Protection (MeI, K2CO3) Start->Step1 Esterification & Etherification Inter1 Methyl 5-iodo-2-methoxybenzoate Step1->Inter1 Step2 Step 2: Ullmann Coupling (Imidazole, CuI, Ligand) Inter1->Step2 N-Arylation Inter2 Coupled Ester Intermediate Step2->Inter2 Step3 Step 3: Global Deprotection (BBr3 or NaOH/HBr) Inter2->Step3 Hydrolysis & Demethylation Final 5-(1H-imidazol-1-yl)salicylic acid Step3->Final

Caption: Workflow A prioritizes chemoselectivity by masking acidic and nucleophilic interfering groups.

Mechanism: Copper(I)/L-Proline Catalytic Cycle

Understanding the active species is crucial for troubleshooting. L-Proline forms a soluble anionic complex with Cu(I), facilitating the reaction even in the presence of carboxylates.

CatalyticCycle CuI [Cu(I)-Ligand] OxAdd Oxidative Addition (Ar-I) CuI->OxAdd CuIII [Ar-Cu(III)-I-Ligand] OxAdd->CuIII LigEx Ligand Exchange (Imidazole) CuIII->LigEx Base (-HI) RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->CuI

Caption: The Cu(I)/Cu(III) catalytic cycle. L-Proline stabilizes the Cu(I) species and prevents precipitation.

Protocol A: The Robust Route (Protection Strategy)

Recommended for: Drug development, scale-up, and high-purity requirements.

Step 1: Protection (Methyl 5-iodo-2-methoxybenzoate)

Before coupling, we mask the phenol and acid to prevent copper chelation and O-arylation.

  • Reagents: 5-Iodosalicylic acid (1.0 equiv), MeI (2.5 equiv), K2CO3 (2.5 equiv), Acetone.

  • Procedure: Reflux 5-iodosalicylic acid with methyl iodide and potassium carbonate in acetone for 4-6 hours.

  • Outcome: Quantitative conversion to Methyl 5-iodo-2-methoxybenzoate .

Step 2: Ullmann Coupling

This step utilizes a diamine or amino-acid ligand system optimized for aryl iodides.

Reagents & Stoichiometry:

Component Reagent Equiv Role
Substrate Methyl 5-iodo-2-methoxybenzoate 1.0 Electrophile
Nucleophile Imidazole 1.5 Nucleophile
Catalyst CuI (Copper(I) Iodide) 0.1 (10 mol%) Catalyst
Ligand L-Proline (or DMEDA) 0.2 (20 mol%) Stabilizing Ligand
Base K2CO3 2.0 Acid Scavenger

| Solvent | DMSO or DMF | [0.5 M] | Polar Aprotic Solvent |

Detailed Procedure:

  • Charge: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), K2CO3 (276 mg, 2.0 mmol), and Imidazole (102 mg, 1.5 mmol).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add the protected aryl iodide (1.0 mmol) dissolved in DMSO (2 mL) via syringe.

  • Heat: Seal the tube and heat to 90–110 °C for 12–24 hours. Note: Reaction progress should be monitored by TLC/HPLC.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Global Deprotection
  • Reagents: BBr3 (Boron tribromide) in DCM at -78°C to RT (for simultaneous ester/ether cleavage) OR NaOH/MeOH reflux followed by HI/AcOH (if BBr3 is too harsh).

  • Result: 5-(1H-imidazol-1-yl)salicylic acid.

Protocol B: Direct Coupling (Experimental)

Recommended for: Quick screening, "Green" chemistry applications. Risk: Lower yields due to catalyst poisoning by the salicylate dianion.

Strategic Modification: The use of L-Proline is non-negotiable here. Unlike diamine ligands, amino acids can form zwitterionic complexes that prevent the free carboxylate of the substrate from irreversibly precipitating the copper.

Reagents & Stoichiometry:

Component Reagent Equiv
Substrate 5-Iodosalicylic Acid 1.0
Nucleophile Imidazole 2.0
Catalyst CuI 0.1-0.2 (10-20 mol%)
Ligand L-Proline 0.4 (40 mol%)
Base K2CO3 3.0 (Extra base for -COOH/-OH)

| Solvent | DMSO/Water (9:1) | [0.5 M] |

Procedure:

  • Mix 5-iodosalicylic acid, imidazole, CuI, L-Proline, and K2CO3 in DMSO.

  • Heat to 110 °C for 24 hours. The higher temperature is required to overcome the electronic deactivation of the carboxylate.

  • Workup (Critical): The product is an amino-acid zwitterion.

    • Dilute with water.

    • Acidify carefully to pH ~4-5 (isoelectric point) with 1M HCl. The product should precipitate.

    • Filter and wash with cold water/ether.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by -COOHSwitch to Protocol A (Protection). Increase Ligand:Cu ratio to 4:1.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II)Ensure strict Argon atmosphere. Add 5 mol% Sodium Ascorbate as a reducing agent.
O-Arylation Byproducts Phenol competitionProtocol A is mandatory. Free phenol cannot be used if O-arylation is observed.
Product remains in Aqueous Zwitterionic natureDo not extract at neutral pH. Adjust pH to isoelectric point (pH 4-5) to precipitate.

References

  • Ma, D., et al. "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles." Journal of Organic Chemistry, 2005. Link

    • Core reference for using L-Proline to couple aryl halides with imidazoles.
  • Altman, R. A., & Buchwald, S. L. "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Journal of Organic Chemistry, 2007. Link

    • Establishes the efficacy of phenanthroline ligands for imidazole coupling.
  • Zhang, H., Ma, D., et al. "N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols."[1] Synlett, 2007.[1] Link

    • Provides context on O-arylation risks with free phenols in Ullmann conditions.
  • TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling." Link

    • General reference for ligand selection in modern Ullmann chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(imidazol-1-yl)salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 5-(imidazol-1-yl)salicylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this valuable heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield.

Introduction

5-(imidazol-1-yl)salicylic acid is a molecule of interest in medicinal chemistry and materials science, combining the structural features of both salicylic acid and imidazole. The synthesis, typically involving the coupling of an imidazole moiety to a salicylic acid backbone, can result in a variety of impurities. These include unreacted starting materials, isomeric byproducts, and process-related contaminants. The unique physicochemical properties of the target molecule—possessing both an acidic carboxylic acid group and a basic imidazole ring—present specific challenges and opportunities for purification. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the purification of 5-(imidazol-1-yl)salicylic acid.

Q1: What are the most likely impurities I'll encounter in my crude product?

A1: The impurity profile largely depends on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Such as 5-aminosalicylic acid or a 5-halosalicylic acid derivative and imidazole.

  • Isomeric Byproducts: If the reaction conditions are not well-controlled, you might form other positional isomers.

  • Side-Products: These can include products from over-reaction or degradation. For instance, decarboxylation of salicylic acid derivatives can occur at high temperatures.

  • Colored Impurities: The synthesis of imidazole-containing compounds can sometimes yield colored products, which may be due to the formation of charge-transfer complexes or the presence of trace metal ions complexing with the phenolic hydroxyl group.[1][2]

Q2: My purified compound has a persistent yellow or brown color. How can I remove it?

A2: Colored impurities are a frequent issue. Here are several strategies:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3][4] It is crucial to use the minimum amount necessary, as excessive charcoal can adsorb your product and reduce the yield.[3]

  • Chelating Agents: If the color is due to trace metal contamination (e.g., iron ions), adding a chelating agent like EDTA during the reaction workup can be effective.[1][2] This sequesters the metal ions, preventing them from forming colored complexes.

  • Column Chromatography: A well-optimized chromatography protocol can separate the colored components from your desired product.

Q3: My compound is smearing or "streaking" badly on my silica gel column. What's happening and how do I fix it?

A3: This is a classic problem when purifying compounds with basic functional groups, like the imidazole ring, on acidic silica gel. The strong interaction between the basic nitrogen and the acidic silanol groups on the silica surface causes poor peak shape and streaking.

To resolve this, you need to modify your mobile phase:

  • Add a Basic Modifier: Incorporating a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[5]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which are more compatible with basic compounds.[6]

Q4: I want to purify my product by recrystallization. What's a good starting solvent?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given the polar nature of 5-(imidazol-1-yl)salicylic acid, good starting points would be:

  • Polar Protic Solvents: Water, ethanol, methanol, or isopropanol.

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and insoluble in another, a mixed system can be very effective.[4] A common example is an ethanol/water or methanol/ether mixture. You would dissolve the compound in the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity appears, then allow it to cool slowly.[3]

In-Depth Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The success of this technique hinges on selecting the appropriate solvent system.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery upon cooling.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization in the funnel.[3][4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven until a constant weight is achieved.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent SystemRationalePotential Issues
WaterHighly polar, good for polar compounds.May have high solubility even when cold, reducing yield.
Ethanol / WaterA versatile mixed-solvent system that allows for fine-tuning of polarity.Finding the precise ratio can take some optimization.
Methanol / Diethyl EtherGood for moderately polar compounds. Ether acts as the anti-solvent.Diethyl ether is highly flammable.
IsopropanolA good single solvent that is less volatile than ethanol or methanol.
AcetonitrileA polar aprotic solvent that can sometimes provide different selectivity than protic solvents.
Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Product B Add Minimum Hot Solvent A->B C Add Charcoal (if needed) B->C D Hot Filtration C->D E Insoluble Impurities Removed D->E F Slow Cooling of Filtrate D->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for purification by recrystallization.

Guide 2: Purification by Flash Column Chromatography

When recrystallization fails or when separating closely related impurities, flash column chromatography is the method of choice.

Step-by-Step Chromatography Protocol
  • Stationary Phase Selection: For most applications, standard silica gel (60 Å, 40-63 µm) is the appropriate choice.

  • Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The goal is to find a solvent system that gives your product an Rf value of ~0.3 and good separation from all impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent. Ensure the column is packed evenly to prevent channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or methanol). If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Run the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution. For this compound, a gradient of methanol in dichloromethane (DCM) is a good starting point.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Troubleshooting Common Column Chromatography Issues
IssueProbable CauseSolution
Product Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in your DCM/Methanol eluent.
Poor Separation The chosen eluent system has poor selectivity for your compound and impurities.Try a different solvent system. For example, switch from DCM/Methanol to Ethyl Acetate/Hexanes with a methanol modifier. Running a slower flow rate can also improve resolution.
Streaking/Tailing of Product Spot Strong interaction between the basic imidazole and acidic silica.Add 0.5-1% triethylamine (TEA) or 0.5-1% acetic acid to your mobile phase. TEA will help with basic compounds, while acetic acid can improve the chromatography of acidic compounds. For an amphoteric molecule like this, both should be tested.[5][8]
Cracked or Channeled Column The column was packed improperly or ran dry.The run is likely compromised. Repack the column carefully, ensuring the silica bed is always covered with solvent.
Chromatography Troubleshooting Flowchart

G start Start Chromatography problem Observe Poor Separation or Streaking start->problem check_rf Is Rf too high/low? problem->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Yes check_streaking Is there streaking? check_rf->check_streaking No re_run Re-run TLC/Column adjust_polarity->re_run add_modifier Add 0.5-1% TEA or Acetic Acid to Eluent check_streaking->add_modifier Yes success Successful Purification check_streaking->success No add_modifier->re_run re_run->problem G cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (in Ethyl Acetate) extract Extract with aq. NaHCO3 start->extract org_impurities Neutral Impurities extract->org_impurities Remains aq_product Product as Sodium Salt extract->aq_product Moves to acidify Acidify with HCl to pI aq_product->acidify precipitate Precipitated Pure Product acidify->precipitate

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Ullmann Coupling for Imidazole Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating the complexities of the Ullmann C-N coupling reaction, specifically tailored for the N-arylation of imidazole benzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful transformation and troubleshoot one of its most persistent challenges: catalyst poisoning.

The copper-catalyzed N-arylation of imidazoles is a cornerstone reaction in the synthesis of pharmaceuticals and functional materials. However, the reaction's sensitivity to various factors can lead to catalyst deactivation, resulting in stalled reactions, low yields, and the formation of unwanted byproducts. This guide provides in-depth, field-proven insights to help you diagnose, overcome, and prevent these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during the Ullmann coupling of imidazole benzoates, focusing on the underlying causes related to catalyst deactivation and providing actionable solutions.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes related to catalyst poisoning?

Low or no conversion is the most common symptom of a failed Ullmann coupling. While several factors can be at play, catalyst deactivation is a primary suspect.

  • Cause 1: Inactive Copper Source. The catalytically active species in Ullmann couplings is Cu(I).[1][2] If you are using a Cu(II) salt, it must be reduced in situ. If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to inactive Cu(II) upon prolonged storage or exposure to air.

    • Solution: Always use a fresh, high-purity Cu(I) source from a recently opened bottle.[3] If you suspect your copper source is old, consider purchasing a new batch or purifying the existing one. When using Cu(0) or Cu(II), ensure your reaction conditions are suitable for generating the active Cu(I) species.[1]

  • Cause 2: Oxygen Contamination. The Cu(I) catalyst is highly susceptible to oxidation by atmospheric oxygen, which converts it into inactive copper oxides. This is often visually indicated by the reaction mixture turning black or forming a black precipitate.[1]

    • Solution: Rigorous exclusion of air is critical. Ensure your reaction vessel is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[1] Degas your solvent thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 3: Inhibitory Ligand Binding. Imidazoles, being N-heterocycles, can themselves act as ligands. In some cases, the imidazole starting material or the N-arylated product can bind too strongly to the copper center, forming a stable, off-cycle complex that is catalytically dormant.[4]

    • Solution: This requires careful ligand selection. A well-chosen ancillary ligand can prevent the formation of these dormant species and promote the desired catalytic turnover. Screening different classes of ligands, such as phenanthrolines or diamines, is highly recommended.[1][5][6]

Q2: I'm observing a significant amount of debrominated/deiodinated arene byproduct. What is causing this, and how is it related to the catalyst?

The formation of a hydrodehalogenated side product (e.g., conversion of your aryl bromide to a simple arene) points towards a protic source in your reaction mixture.

  • Cause: Presence of Water or Protic Impurities. Water can react in a side pathway that consumes the aryl halide and leads to its reduction, while also interfering with the catalyst's function.[1]

    • Solution 1: Rigorous Drying. Use anhydrous solvents and ensure all reagents, including the base (e.g., K₃PO₄, Cs₂CO₃), are thoroughly dried.[1] Finely powdering the base and drying it under high vacuum can improve reactivity and remove trace water. Glassware should be flame-dried or oven-dried immediately before use.[1]

    • Solution 2: Reagent Purification. If you suspect your imidazole benzoate or aryl halide is hygroscopic or contains protic impurities, consider purification by recrystallization or column chromatography followed by drying under vacuum.

Q3: My reaction mixture turned black shortly after heating. What does this signify?

A black precipitate is a classic sign of catalyst decomposition.

  • Cause: Formation of Copper Oxides. As mentioned in Q1, this is typically due to the oxidation of the active Cu(I) species to Cu(II) oxides, which are catalytically inactive.[1] This is almost always caused by insufficient exclusion of oxygen from the reaction.

    • Solution: Revisit your inert atmosphere technique. Ensure all seals on your glassware are secure. A robust method involves assembling the reaction vessel, adding all solid reagents, and then evacuating and backfilling with an inert gas at least three times before adding the degassed solvent via syringe.[7][8]

  • Cause: Unstable Catalyst-Ligand Complex. The chosen ligand may not form a sufficiently stable complex with the copper catalyst under the reaction conditions, leading to its decomposition.[1]

    • Solution: Screen different ligands. Ligands like 1,10-phenanthroline and its derivatives are known to form robust complexes that are effective for the N-arylation of imidazoles.[5][6][9]

Q4: How do I choose the right ligand to prevent catalyst deactivation with imidazole benzoates?

Ligand selection is perhaps the most critical parameter in a modern Ullmann coupling. The ligand's role is to stabilize the active Cu(I) state, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[2][9]

  • Guideline 1: Start with Proven Ligand Classes. For N-arylation of N-heterocycles, certain ligand families have a strong track record.

    • Phenanthrolines: 1,10-Phenanthroline and its substituted derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) are excellent choices for imidazole coupling, often providing high stability and efficiency.[6]

    • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is a cost-effective and widely used ligand.[7] More recently, benzene-1,2-diamine ligands have been shown to be highly effective even at room temperature.

    • Amino Acids: L-Proline and N,N-dimethylglycine are classic, inexpensive ligands that can be effective, though they may require higher temperatures.[9][10]

  • Guideline 2: Consider Substrate Sterics. If your imidazole benzoate or aryl halide is sterically hindered, a bulkier ligand may be required to promote the reaction and prevent catalyst aggregation. Conversely, overly bulky ligands can sometimes shut down the reaction. Empirical screening is often necessary.

  • Guideline 3: Perform a Ligand Screen. The optimal ligand is highly substrate-dependent. A systematic screen of a small panel of ligands from different classes is the most reliable way to identify the best performer for your specific system.

Visualizing the Problem: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in the Ullmann coupling of imidazole benzoates, with a focus on catalyst-related problems.

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions Start Reaction Fails: Low Yield / No Product Check_Color Reaction Mixture Black/Precipitate? Start->Check_Color Check_Side_Products Debromination Observed? Check_Color->Check_Side_Products No Sol_Oxidation Cause: Catalyst Oxidation Solution: - Improve Inert Technique - Use Fresh Cu(I) Source Check_Color->Sol_Oxidation Yes Stalled Reaction Stalled Mid-Reaction? Check_Side_Products->Stalled No Sol_Protic Cause: Protic Impurities Solution: - Use Anhydrous Reagents - Dry Base & Solvent Check_Side_Products->Sol_Protic Yes Sol_Ligand Cause: Poor Ligand Choice or Product Inhibition Solution: - Screen Ligands (Phen, Diamine) - Vary Ligand:Cu Ratio Stalled->Sol_Ligand Yes Stalled->Sol_Ligand No (Still start here)

Caption: A troubleshooting workflow for diagnosing Ullmann coupling failures.

Proactive Strategies: Preventing Catalyst Poisoning from the Start

The best troubleshooting is prevention. Adopting these best practices will significantly increase your success rate.

StrategyRationaleKey Actions
Reagent Purity Impurities (water, sulfur, phosphorus) are known catalyst poisons that can irreversibly bind to the copper center.[8][11]Use high-purity, fresh Cu(I) salts. Purify starting materials if their quality is suspect. Use anhydrous grade solvents.[1]
Inert Atmosphere Cu(I) is readily oxidized by O₂, forming inactive copper oxides.[1]Assemble the reaction under an inert gas (Ar or N₂). Thoroughly degas all solvents. Maintain a positive inert gas pressure.
Proper Base Handling Inorganic bases can be hygroscopic. Water leads to hydrodehalogenation and other side reactions.[1]Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). Dry the base in an oven or under high vacuum before use.
Systematic Optimization The interplay between catalyst, ligand, base, and solvent is complex and substrate-dependent.If establishing a new reaction, systematically screen these four components to find the optimal conditions for catalyst stability and reactivity.[1]

Visualizing the Mechanism: Catalytic Cycle and Deactivation Pathways

Understanding the catalytic cycle helps to pinpoint where things can go wrong.

G CuI_L Cu(I)X-L (Active Catalyst) CuIII Ar-Cu(III)(X)-L CuI_L->CuIII + ArX Poison_O2 Poisoning (O₂) CuI_L->Poison_O2 Poison_Inhib Inhibition (Product/Substrate) CuI_L->Poison_Inhib OA Oxidative Addition (Ar-X) Ligand_Ex Ligand Exchange CuIII->Ligand_Ex + Imidazole- Deprot Imidazole Deprotonation (Base) RE Reductive Elimination Ligand_Ex->RE RE->CuI_L - Product Product N-Aryl Imidazole (Product) CuO Inactive Cu(II) Oxides Poison_O2->CuO Off_Cycle Off-Cycle Cu(I) Complex Poison_Inhib->Off_Cycle

Caption: Proposed catalytic cycle and common deactivation pathways.

Standard Operating Protocol: Ullmann Coupling of an Imidazole Benzoate

This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Imidazole Benzoate (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., 1,10-Phenanthroline) (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF) (3-5 mL)

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl halide, imidazole benzoate, CuI, ligand, and Cs₂CO₃ under a counterflow of inert gas (Argon or Nitrogen).

  • Inerting: Seal the vessel. Evacuate the atmosphere and backfill with the inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100-120 °C).[1] Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A small aliquot can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated imidazole benzoate product.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Various Authors. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books.
  • Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • Reddit User Discussion. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Unknown Author. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Various Authors. (2025). Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. ResearchGate.
  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • Various Authors. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications.
  • Taillefer, M., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • Blackmond, D. G., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
  • Blackmond, D. G., et al. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Buchwald, S. L., et al. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications.
  • Buchwald, S. L. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Various Authors. (n.d.). Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling.
  • Operachem. (2025). Ullmann coupling-An overview.

Sources

Technical Support Center: HPLC Separation of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the HPLC separation and impurity profiling of this molecule. As an amphiprotic compound with acidic (carboxylic acid, phenolic hydroxyl) and basic (imidazole) functional groups, it presents unique chromatographic challenges. This resource provides in-depth troubleshooting guides and FAQs to help you develop, optimize, and validate a robust, stability-indicating HPLC method.

Understanding the Analyte: Physicochemical Properties

A deep understanding of your molecule's properties is the foundation of any successful chromatographic method. The structure of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid dictates its behavior in a reversed-phase system. Its solubility and ionization state are highly dependent on pH, which is a critical parameter to control for achieving optimal separation.

PropertyEstimated ValueSignificance for HPLC Method Development
Molecular Formula C₁₀H₈N₂O₃Provides the molecular weight for mass spectrometry identification.
Molecular Weight 204.18 g/mol Essential for accurate mass-to-charge ratio determination in LC-MS.
pKa₁ (Carboxylic Acid) ~3.5 - 4.5Below this pH, the group is neutral, enhancing retention on a C18 column. Above this pH, it becomes anionic, reducing retention.[1]
pKa₂ (Imidazole) ~6.0 - 7.0Below this pH, the imidazole ring is protonated (cationic), which can lead to strong, undesirable interactions with residual silanols on the silica packing, causing peak tailing.[2][3]
pKa₃ (Phenolic Hydroxyl) ~9.0 - 10.0Typically not a major factor unless operating at very high mobile phase pH.
Solubility pH-dependentSparingly soluble in water; soluble in organic solvents like methanol and DMSO.[1][4] Sample diluent must be compatible with the mobile phase to prevent peak distortion.[5]
UV Maximum (λmax) ~230-250 nm, ~280-300 nmProvides optimal wavelengths for UV detection, ensuring high sensitivity for the main component and its potential impurities.
Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis. Each answer provides a causal explanation and a systematic approach to resolution.

Q1: Why is my main peak for 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid showing significant tailing?

A1: The most common cause of peak tailing for this specific analyte is secondary ionic interactions between the protonated imidazole ring and deprotonated residual silanol groups on the HPLC column's silica surface. [2][3][6]

At a typical acidic mobile phase pH (e.g., pH 3-5), the carboxylic acid group is protonated and well-behaved, but the imidazole ring (pKa ~6-7) is protonated and carries a positive charge. These cationic sites can interact strongly with negatively charged, acidic silanol groups (Si-O⁻) on the stationary phase, which act as cation-exchange sites. This secondary retention mechanism is kinetically slow and non-uniform, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Confirm the Cause: Isolate the cause by systematically adjusting parameters. First, ensure the tailing is not from extra-column dead volume by checking all fittings and connections between the injector and detector.[7]

  • Mobile Phase pH Adjustment:

    • Lower the pH: Decrease the mobile phase pH to 2.5 - 2.8 using an additive like trifluoroacetic acid (TFA) or formic acid. At this low pH, most surface silanol groups are protonated (Si-OH) and thus neutral, significantly reducing the unwanted ionic interaction. This is often the most effective solution.

    • Increase the pH: Alternatively, using a buffered mobile phase at a pH > 7.5 will deprotonate the imidazole ring, making it neutral. However, this approach requires a high-pH stable column and may alter the retention of acidic impurities.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a high-performance, end-capped column can dramatically improve peak shape.[2]

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. This is a more traditional approach and may increase baseline noise.[6]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to both fronting and tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[8]

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_fittings Check Fittings & Tubing for Dead Volume start->check_fittings ph_adjust Lower Mobile Phase pH (e.g., to 2.5-2.8) check_fittings->ph_adjust Fittings OK column_type Use High-Purity, End-Capped Column ph_adjust->column_type Tailing Persists resolution Problem Resolved ph_adjust->resolution Tailing Reduced overload Reduce Sample Concentration/Volume column_type->overload Tailing Persists column_type->resolution Tailing Reduced overload->resolution Tailing Reduced

Caption: Decision tree for troubleshooting peak tailing.

Q2: My peaks are fronting, especially the early-eluting ones. What is the issue?

A2: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase. [5][9][10]

If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the analyte molecules will travel through the top of the column too quickly without properly partitioning onto the stationary phase. This causes a portion of the band to elute prematurely, resulting in a fronting peak. Mass overload, where the concentration of the analyte is too high for the stationary phase to handle, can also lead to this issue.[9][10]

  • Analyze Sample Diluent: Compare the composition of your sample diluent to the initial mobile phase conditions.

    • Best Practice: The ideal sample diluent is the mobile phase itself.

    • Solution: If your sample requires a stronger solvent for solubility (e.g., 100% Methanol or DMSO), minimize the injection volume. Alternatively, after dissolving, dilute the sample with the initial mobile phase before injection.

  • Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 100%, 50%, 10%) and inject them. If the peak shape becomes more symmetrical at lower concentrations, the issue is mass overload.[5]

  • Check for Column Collapse: If you are using a highly aqueous mobile phase (>95% water) for an extended period, the C18 chains on the stationary phase can collapse, leading to poor peak shape and retention loss.[9]

    • Solution: Flush the column with 100% acetonitrile or methanol to restore the C18 chains.[5] If the problem persists, use an aqueous-stable column (e.g., with a polar-embedded or polar-endcapped phase).

Q3: I am not able to separate two critical impurities. How can I improve the resolution?

A3: Improving resolution requires manipulating the three key factors of the "resolution equation": efficiency (N), selectivity (α), and retention factor (k'). The most impactful changes often come from adjusting selectivity.

High-performance liquid chromatography (HPLC) is a widely used analytical technique crucial for ensuring the safety, efficacy, and quality of pharmaceutical products by enabling the separation and quantification of impurities.[11][12] A well-developed HPLC method is essential for achieving reliable and reproducible results.[11]

  • Optimize Retention (k'):

    • Action: If peaks are eluting too early (k' < 2), decrease the organic content in your mobile phase in small increments (e.g., 2-5%). This will increase the retention time of all components and provide more time for them to separate.

    • Rationale: Increasing the retention factor (k') allows for more interactions with the stationary phase, which can improve the separation between closely eluting peaks.

  • Change Selectivity (α) - The Most Powerful Tool:

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol have different solvent properties and will interact with your analytes differently, often leading to significant changes in elution order and peak spacing.

    • Adjust pH: The ionization state of your main compound and its impurities is pH-dependent. A small change in mobile phase pH (e.g., ± 0.2 units) can alter the hydrophobicity of one compound more than another, drastically changing selectivity.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. If you are using a C18 column, try a Phenyl-Hexyl phase (for aromatic selectivity) or a Cyano phase.

  • Increase Efficiency (N):

    • Action: Use a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column).

    • Rationale: Higher efficiency leads to narrower peaks. Narrower peaks are easier to resolve from one another, even if their retention times are very close. Note that using smaller particles will significantly increase backpressure.

Frequently Asked Questions (FAQs)
Q4: How do I develop a "stability-indicating" method and identify the unknown peaks in my chromatogram?

A4: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities. [13] The primary way to develop and validate this capability is through forced degradation studies .[14][15][16]

Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to intentionally generate degradants.[16] The goal is to achieve 5-20% degradation of the API, which is enough to produce detectable degradation products without completely destroying the sample.[14][17]

  • Prepare Samples: Prepare solutions of your API at a known concentration (e.g., 1 mg/mL) in different vials.[17]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C for several hours. Neutralize the samples before injection.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal: Store a solid sample and a solution sample at high temperature (e.g., 80°C).

    • Photolytic: Expose a solid and a solution sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[17]

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using your developed HPLC method with a photodiode array (PDA) detector.

  • Evaluate Specificity:

    • The primary goal is to demonstrate that the API peak is resolved from all newly formed degradant peaks.[15]

    • Use the PDA detector to perform peak purity analysis on the API peak in each stressed sample. The peak purity angle should be less than the purity threshold, indicating no co-eluting impurities.[15]

    • Further identification of significant degradants can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Stability_Method_Workflow cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis HPLC-PDA Analysis cluster_validation Method Validation & Characterization stress_conditions Subject API to Stress: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic hplc_analysis Analyze Stressed Samples vs. Control stress_conditions->hplc_analysis peak_purity Perform Peak Purity Analysis on API Peak hplc_analysis->peak_purity specificity Demonstrate Specificity: Resolution > 1.5 for all peaks peak_purity->specificity specificity->hplc_analysis Fail (Co-elution) Optimize Method lcms Identify Degradants (LC-MS) specificity->lcms Pass validate Full Method Validation (ICH Q2) lcms->validate

Caption: Workflow for developing a stability-indicating HPLC method.

Q5: What are the essential parameters for validating my final HPLC method according to regulatory guidelines?

A5: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. [18] The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the required validation characteristics.[19][20] For an impurity quantification method, the key parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated through forced degradation studies.[21]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of an analyte and the detector response over a specified range.[21]

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing a sample spiked with a known amount of impurity standard (% recovery).[19]

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[12]

References
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023, June 13). SynThink Research Chemicals.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters.
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, February 12). IntuitionLabs.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Troubleshooting Guide. (n.d.). Macherey-Nagel.
  • What is Peak Fronting? (n.d.). PerkinElmer.
  • Peak Fronting, Column Life and Column Conditioning. (2005, July 1). LCGC International.
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. (n.d.). Benchchem.
  • Properties of Benzoic Acid. (2022, July 21). BYJU'S.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • 2-Hydroxy-5-Fluoro Benzoic Acid. (2024, April 9). ChemBK.
  • 2-Hydroxy-5-nitrobenzoic acid Manufacturer | CAS 96-97-9 Bulk Supply. (n.d.). Cion Pharma.
  • Ghosh, A., et al. (2014). A Review on Common Impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • 4-(1H-imidazol-2-yl)benzoic Acid Properties. (2025, October 15). US EPA.
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. Retrieved February 15, 2026, from [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. (n.d.). ResearchGate.
  • Benzoic acid and its Impurities. (n.d.). Pharmaffiliates.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
  • Imidazole Impurities and Related Compound. (n.d.). Veeprho.
  • Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates. (n.d.). Benchchem.
  • 2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. (n.d.). Allmpus.

Sources

Technical Support Center: Recrystallization of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid. This document provides in-depth guidance, troubleshooting, and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound. Our approach is grounded in fundamental chemical principles to empower you to solve challenges during the recrystallization process.

Physicochemical Profile & Recrystallization Strategy

Understanding the molecular structure of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is critical for developing a successful purification strategy. The molecule possesses three key functional groups that dictate its solubility and behavior:

  • Carboxylic Acid (-COOH): An acidic group that can donate a proton. It is a strong hydrogen bond donor and acceptor. Aromatic carboxylic acids, like benzoic acid, often show good solubility in hot water and alcohols.[1][2]

  • Phenolic Hydroxyl (-OH): A weakly acidic group that is also a strong hydrogen bond donor and acceptor, contributing to the molecule's overall polarity.

  • Imidazole Ring: A basic, aromatic heterocycle that can accept a proton. This group also participates in hydrogen bonding.

The presence of both an acidic (carboxylic acid) and a basic (imidazole) group makes this molecule amphoteric , meaning it can react as either an acid or a base. This also means it can exist as a zwitterion , a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. The solubility of zwitterionic compounds is often lowest at their isoelectric point and is highly dependent on the pH of the solution.

For recrystallization, the core principle is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents.[4][5] Given the multiple polar, hydrogen-bonding functional groups, polar solvents are the most promising candidates for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for recrystallizing 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid?

A: Based on its highly polar and amphoteric structure, the best single solvent to begin with is water . Aromatic carboxylic acids are often successfully recrystallized from hot water.[1][6][7] Alternatively, polar protic solvents like ethanol or methanol are excellent choices.[8][9] A mixed-solvent system, particularly ethanol/water , is also a very strong candidate.[6][10]

Q2: My compound won't dissolve in any common solvent, even when hot. What should I do?

A: Extreme insolubility might suggest the compound is in a salt form or has formed a highly stable crystal lattice. First, confirm the identity and purity of your starting material. If it is the correct compound, you may need to use more aggressive polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that these high-boiling point solvents are difficult to remove from the final crystals and should be used as a last resort.

Q3: My compound "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[11] This is common with compounds containing impurities.

  • Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture to ensure the solution is no longer supersaturated, then attempt to cool it again, but much more slowly.

  • Solution 2: Try a different solvent or solvent pair with a lower boiling point.

  • Solution 3: Induce crystallization while the solution is still warm by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Q4: Can I use a mixed-solvent system? How do I choose the solvents?

A: Yes, a mixed-solvent system is often ideal.[10] You should choose a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). For this specific molecule, an excellent pair to try is ethanol (good solvent) and water (bad solvent) . The procedure involves dissolving the compound in a minimum amount of hot ethanol, followed by the slow, dropwise addition of hot water until the solution becomes faintly cloudy (the saturation point).[10]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Crystal Yield 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[11]2. The solution was cooled too rapidly, trapping some of the product in the mother liquor.3. Premature crystallization occurred during a hot filtration step.1. Boil off some of the solvent to concentrate the solution, then allow it to cool again.2. Allow the solution to cool slowly on a benchtop before moving it to an ice bath.[7]3. For hot filtrations, use a pre-heated funnel and flask, and add a small excess of solvent before filtering to keep the compound dissolved.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated and requires nucleation to begin crystallization.3. The compound is highly soluble in the solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[1][11]3. If the compound remains soluble, the chosen solvent is not suitable. Recover the compound by evaporating all the solvent and repeat the process with a different, less effective solvent or a mixed-solvent system.
Colored Impurities in Crystals 1. Highly colored, polar impurities are present in the crude material.2. The compound itself is degrading at the boiling point of the solvent.1. After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration before cooling.[4] 2. Choose a solvent with a lower boiling point.
Crystals are Very Fine or Powdery 1. The solution was cooled too quickly, leading to rapid precipitation instead of slow crystal growth.1. Ensure the solution cools slowly and without disturbance. Insulating the flask (e.g., by covering it with a beaker) can promote the formation of larger, purer crystals.[7]
Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Protocol 1: Micro-Scale Solvent Screening

This protocol helps identify a suitable solvent or solvent pair using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone) dropwise, swirling after each drop. Add up to 1 mL. Note the solubility at room temperature. An ideal solvent will dissolve very little of the compound.[12]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Add a boiling chip to prevent bumping.

  • Observation (Hot): Observe if the compound dissolves completely. If it does, you have a potential single-solvent candidate.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Analysis: A good solvent is one in which the compound dissolves when hot and forms abundant crystals upon cooling. If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), this pair is a good candidate for a mixed-solvent recrystallization.

Protocol 2: Single-Solvent Recrystallization (Using Water)
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add a minimal amount of deionized water and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves.[1] Avoid adding a large excess of water, as this will reduce your final yield.[11]

  • Hot Filtration (if needed): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

Protocol 3: Mixed-Solvent Recrystallization (Using Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "bad" solvent) dropwise with swirling. Continue adding water until a persistent cloudiness appears. This is the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and produce a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above. For washing (step 6), use an ice-cold mixture of ethanol and water with the same composition as the final crystallization mixture.

Visual Workflow Diagrams

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization.

Solvent_Selection cluster_hot Heating Step start Start: Crude Solid test_solubility Test solubility in a polar solvent (e.g., Water, Ethanol) at room temp. start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble heat Heat to boiling is_soluble->heat  No good_for_pair Good solvent for a mixed-solvent system. is_soluble->good_for_pair  Yes is_soluble_hot Is it soluble now? heat->is_soluble_hot good_single Potential single solvent for recrystallization. is_soluble_hot->good_single  Yes bad_solvent Poor solvent. Try another. is_soluble_hot->bad_solvent  No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start 1. Dissolve Crude Solid in Minimum Hot Solvent impurities Insoluble Impurities? start->impurities hot_filter 2. Perform Hot Gravity Filtration impurities->hot_filter Yes cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) impurities->cool No hot_filter->cool crystals 4. Collect Crystals (Vacuum Filtration) cool->crystals wash 5. Wash with Ice-Cold Solvent crystals->wash dry 6. Dry Crystals wash->dry end Pure Product dry->end

Caption: General experimental workflow for purification by recrystallization.

References
  • University of California, Los Angeles. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Kalle, A. G., & Brouns, R. (1972). U.S. Patent No. 3,654,351. U.S.
  • University of Colorado, Boulder. (n.d.).
  • Sumler, M., et al. (2015). U.S. Patent No. 9,233,905. U.S.
  • Quora. (2018).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • University of California, Davis. (n.d.).
  • BenchChem. (2025).
  • St. Olaf College. (n.d.).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]

  • Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
  • Scribd. (n.d.).
  • University of Missouri-St. Louis. (n.d.).
  • California State University, Stanislaus. (n.d.).
  • Seed, B., & Aruffo, A. (1998). U.S. Patent No. 5,726,293. U.S.
  • iGEM. (2021). Buffer Exchange - Removal of Imidazole.
  • U.S. Environmental Protection Agency. (n.d.). 4-(1H-imidazol-2-yl)benzoic Acid Properties. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Dow Chemical Company. (1966). U.S. Patent No. 3,235,588. U.S.

Sources

Technical Support Center: Stability of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in aqueous and biological environments. As direct stability data for this specific molecule in cell culture media is not extensively published, this resource leverages established principles of chemical stability for its constituent moieties—a salicylic acid derivative and an N-substituted imidazole—to provide a robust framework for your experimental design and data interpretation.

I. Troubleshooting Guide: Investigating Compound Instability

This section addresses common issues encountered during cell culture experiments that may point towards the degradation of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid.

Question: I'm observing a weaker than expected biological effect of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid in my long-term ( > 24 hours) cell-based assay. Could compound instability be the cause?

Answer: Yes, a diminished biological response over time is a classic indicator of compound degradation. The effective concentration of the compound that your cells are exposed to may be decreasing throughout the experiment. It is crucial to differentiate between chemical instability, cellular metabolism, and other factors like binding to plasticware.

Troubleshooting Workflow:

To systematically investigate this, we recommend the following workflow:

start Differentiate Degradation vs. Metabolism acellular Experiment 1: Acellular Media Stability start->acellular cellular Experiment 2: Cellular Media Stability start->cellular compare Compare Results acellular->compare cellular->compare similar Similar Degradation compare->similar Rate 1 ≈ Rate 2 faster Faster Degradation with Cells compare->faster Rate 2 > Rate 1 conclusion_chem Conclusion: Primarily Chemical Degradation similar->conclusion_chem conclusion_met Conclusion: Cellular Metabolism is a Key Factor faster->conclusion_met

Caption: Experimental design to distinguish chemical vs. cellular degradation.

  • Acellular Stability: Perform the stability assay as described in Experimental Protocol 1 .

  • Cellular Stability: Plate your cells and allow them to adhere. Replace the medium with one containing your compound. At various time points, collect aliquots of the supernatant and analyze the concentration of your compound. A significantly faster disappearance of the compound in the presence of cells suggests cellular uptake and/or metabolism.

Q4: What is the best analytical method to quantify 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid and its potential degradants?

A4: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the gold standard for this type of analysis. [1]It offers high sensitivity and specificity, allowing you to not only quantify the parent compound but also to identify and quantify potential metabolites or degradation products. HPLC-UV can also be used if the compound has a strong chromophore and if you do not need to identify unknown degradants. [1] Q5: Should I be concerned about the compound binding to my plastic labware?

A5: Non-specific binding to plasticware is a common issue, especially for hydrophobic compounds. [1]While the carboxylate form of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid should be quite water-soluble, it's still a good practice to use low-binding plates and tubes for your stability studies to minimize this potential confounder. You can assess non-specific binding by comparing the concentration of the compound in solution after incubation in a well with and without cells.

III. Data Presentation

When conducting your stability studies, it is essential to present your data clearly. The following table templates can be used to organize your findings.

Table 1: Acellular Stability of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid in Cell Culture Medium

Time (hours)Concentration (µM) ± SD% Remaining
0100
2
4
8
24
48
72

Table 2: Comparative Stability in Acellular vs. Cellular Conditions

Time (hours)% Remaining (Acellular)% Remaining (With Cells)
0100100
8
24
48

IV. References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies - PMC. Available at: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available at: [Link]

  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link]

  • Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC. Available at: [Link]

  • Conversion of benzoic acid during TiO2-mediated photocatalytic degradation in water. Available at: [Link]

  • Factors that determine stability of highly concentrated chemically defined production media. Available at: [Link]

  • Degradation mechanism of benzoic acid | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes (urocanase and formiminoglutamase) activities - ResearchGate. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Benzoic Acid - Structure, Properties, Reactions - Turito. Available at: [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. Available at: [Link]

  • Chemical Properties of Benzoic Acid | Filo. Available at: [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available at: [Link]

  • Benzoic acid - Wikipedia. Available at: [Link]

  • 2-Hydroxy-5-Fluoro Benzoic Acid - ChemBK. Available at: [Link]

  • RSC Medicinal Chemistry - Unich. Available at: [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. Available at: [Link]

Sources

Troubleshooting low yields in 5-amino-2-hydroxybenzoic acid cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5ASA-CYCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yields & Impurity Profiles in 5-ASA Cyclizations

Executive Summary: The "Brick Dust" & "Black Tar" Dilemma

You are likely encountering one of two major failure modes: insolubility-driven incomplete conversion (the "brick dust" remains) or oxidative degradation (the reaction turns into "black tar").

5-amino-2-hydroxybenzoic acid (Mesalazine/5-ASA) is a deceptively simple molecule. Its zwitterionic nature creates a high lattice energy that resists dissolution in standard organic solvents (DCM, Toluene, THF), while its electron-rich amino group makes it highly susceptible to aerobic oxidation. Furthermore, the para positioning of the amine relative to the hydroxyl group restricts the types of cyclizations possible compared to its isomer, 3-aminosalicylic acid.

This guide addresses the critical checkpoints to rescue your yield, focusing on 1,3-benzoxazin-4-one formation (via the salicylate moiety) and Quinazolinone derivatives, while ruling out impossible transformations.

Part 1: The Diagnostic Phase (Isomer & Pathway Check)

Before optimizing conditions, we must validate the reaction design. A common error in literature translation is confusing 5-ASA with its ortho-isomer.

Critical Check: Are you using the correct starting material?
  • Targeting Benzoxazoles?

    • Requirement: An amino group ortho to a hydroxyl group.

    • Reality: 5-ASA has the amine para to the hydroxyl.

    • Verdict:Impossible with 5-ASA directly. You need 3-amino-2-hydroxybenzoic acid .[1][2] If you attempt this with 5-ASA, you will likely get linear polymerization or N-acylation, not cyclization.

  • Targeting 1,3-Benzoxazin-4-ones?

    • Requirement: A carboxylic acid ortho to a hydroxyl group.

    • Reality: 5-ASA possesses this motif.

    • Verdict:Possible. This is the standard cyclization pathway for 5-ASA, typically using acetic anhydride or thionyl chloride/amides.

Visual Logic: The Reaction Pathway Map

ReactionPathways Start Starting Material: 5-Amino-2-hydroxybenzoic acid Check Target Structure? Start->Check Benzoxazole Benzoxazole (Requires ortho-NH2/OH) Check->Benzoxazole Targeting Benzoxazinone 1,3-Benzoxazin-4-one (Uses COOH + OH) Check->Benzoxazinone Targeting Quinazolinone Quinazolinone (Uses COOH + Amine source) Check->Quinazolinone Targeting Error STOP: Wrong Isomer. Switch to 3-ASA. Benzoxazole->Error Structural Mismatch PathA Cyclization via Acetic Anhydride/Heat Benzoxazinone->PathA PathB Cyclization via Amides/Niementowski Quinazolinone->PathB

Figure 1: Decision matrix for 5-ASA cyclization. Note that direct benzoxazole formation is structurally forbidden for 5-ASA.

Part 2: Troubleshooting Low Yields (Root Cause Analysis)

If your pathway is valid (e.g., Benzoxazinone synthesis), use this guide to identify the yield-killer.

Issue 1: The "Zwitterion Trap" (Solubility)

5-ASA exists as a zwitterion with extremely low solubility in non-polar and moderately polar solvents. If the reagents cannot access the crystal lattice, the reaction stalls.

  • Symptoms: Recovery of unreacted "brick dust" starting material; low conversion by TLC/HPLC.

  • The Fix:

    • Disrupt the Lattice: Do not use DCM or Toluene. Use DMF or DMAc as the solvent.

    • In-Situ Solubilization: Add a silylating agent (e.g., TMSCl, HMDS) to transiently protect the groups and make the molecule lipophilic before adding the cyclization reagent.

    • Acidic Catalysis: If using acetic anhydride, add a catalytic amount of

      
       or Methanesulfonic acid (MSA) to protonate the amine, breaking the zwitterionic interaction.
      
Issue 2: Oxidative Degradation ("Black Tar")

The electron-rich aniline moiety at position 5 is highly sensitive to oxidation, forming quinone-imines that polymerize into dark tars.

  • Symptoms: Reaction mixture turns black/dark brown rapidly; difficult workup; low mass balance.

  • The Fix:

    • Strict Anaerobic Conditions: Sparge solvents with Argon/Nitrogen for 15 mins. Run under positive pressure.

    • Antioxidant Additive: Add Sodium Bisulfite or Ascorbic Acid (0.5 mol%) if the reaction conditions (aqueous/polar) permit.

    • Protect the Amine: If the amine is not involved in the cyclization (e.g., benzoxazinone formation), N-acetylate it first. N-acetyl-5-ASA is significantly more oxidation-resistant.

Issue 3: Thermal Decarboxylation

Salicylic acids are prone to losing


 upon heating, converting to 3-aminophenol derivatives.
  • Symptoms: Formation of a byproduct with Mass = [M - 44]; gas evolution bubbles observed at high temp.

  • The Fix:

    • Temperature Limit: Keep reaction temperature below 140°C .

    • Avoid Basic/High-Heat Combos: Decarboxylation is accelerated in basic media at high temperatures (e.g., refluxing in quinoline/pyridine).

    • Lewis Acid Catalysis: Use

      
       or similar Lewis acids to lower the activation energy for cyclization, allowing lower reaction temperatures.
      

Part 3: Optimized Protocols

Protocol A: Synthesis of 2-Methyl-1,3-benzoxazin-4-one derivatives

Target: Cyclization of the salicylate moiety.

Standard Protocol Flaw: Refluxing 5-ASA in acetic anhydride often leads to "tar" due to oxidation and incomplete acetylation.

Optimized Protocol:

  • Inertion: Flame-dry a 3-neck flask and purge with

    
    .
    
  • Solubilization: Suspend 5-ASA (10 mmol) in Acetic Anhydride (5 equiv) .

  • Catalysis: Add Methanesulfonic Acid (MSA) (0.1 equiv) dropwise. Note: MSA helps solubilize the zwitterion and catalyzes the dehydration.

  • Reaction: Heat to 80-90°C (Do NOT exceed 100°C to prevent decarboxylation). Stir for 2-3 hours. The solution should clear.

  • Workup (Critical):

    • Cool to 0°C.

    • Do NOT add water directly (Benzoxazinones hydrolyze back to the open ring rapidly in water).

    • Precipitate by adding cold Diethyl Ether or Hexane .

    • Filter under

      
       if possible.
      
    • Storage: Store in a desiccator; these compounds are moisture-sensitive.

Protocol B: Workup for Zwitterionic Byproducts

If your product is amphoteric (like 5-ASA), standard extraction fails.

MethodProcedureWhy it works
Isoelectric Precipitation Adjust aqueous pH to 4.0 - 4.5 . Cool to 4°C.5-ASA solubility is lowest at its isoelectric point (pI).
Salting Out Saturate the aqueous phase with NaCl before extracting with n-Butanol or Ethyl Acetate/THF (3:1) .Increases partition coefficient into the organic phase.
Resin Filtration Pass reaction mixture through a strong cation exchange resin (e.g., Dowex 50W).Captures the amine; elute with

to recover.

Part 4: Visual Troubleshooting Flowchart

Use this logic gate to solve your current experiment.

Troubleshooting Start Problem: Low Yield Obs1 Observation: Black/Tarry Mixture? Start->Obs1 Obs2 Observation: Unreacted Solid (Brick Dust)? Start->Obs2 Obs3 Observation: Product disappears during workup? Start->Obs3 Sol1 Cause: Oxidation Action: Degas solvents, add antioxidant, N2 atm. Obs1->Sol1 Yes Sol2 Cause: Zwitterion Insolubility Action: Switch to DMF/DMAc, use MSA catalyst. Obs2->Sol2 Yes Sol3 Cause: Hydrolysis Action: Avoid aqueous workup. Precipitate with Ether/Hexane. Obs3->Sol3 Yes

Figure 2: Rapid diagnostic flowchart for 5-ASA reaction failures.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve the yield? A: Yes, but with caution. Microwave synthesis is excellent for overcoming the high lattice energy of 5-ASA. However, because 5-ASA is thermally sensitive (decarboxylation), you must use simultaneous cooling (PowerMAX™ technology) or keep run times very short (<10 min) at moderate temperatures (100°C).

Q: Why does my product turn pink/purple on the filter paper? A: This indicates trace oxidation of the 5-amino group. Even if the reaction worked, the product is air-sensitive. Wash the filter cake with a solvent containing a trace of sodium bisulfite or store the product immediately under Argon.

Q: I am trying to make a Benzoxazole using 5-ASA and an aldehyde. Why isn't it working? A: As detailed in Part 1, this is chemically impossible with 5-ASA because the amine and hydroxyl are not adjacent. You are likely forming a Schiff Base (imine) which hydrolyzes back to starting material on the column. You must use 3-aminosalicylic acid for this scaffold.

References

  • Solubility & Zwitterionic Properties

    • French, D. L., & Mauger, J. W. (1993). Evaluation of the solubility of 5-aminosalicylic acid. Pharmaceutical Research.
    • Context: Explains the pH-dependent solubility profile (lowest
  • Benzoxazinone Synthesis (Mechanism)

    • El-Din, N., et al. (2015). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. ResearchGate.[3]

    • Context: Details the reaction of salicylic acid deriv
  • Oxidation & Stability of 5-ASA

    • Jensen, B. K., et al. (1992). The stability of 5-aminosalicylic acid in aqueous solution.
    • Context: rigorous data on the oxidative degradation r
  • Polymerization/Cyclization Risks

    • Schmeltzer, R. C., et al. (2003). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters). Biomacromolecules.
    • Context: Discusses the solution polymerization methods and solubility challenges of 5-ASA deriv

Sources

Validation & Comparative

Comparative Guide: UV-Vis Absorption Spectra of 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid , a functionalized salicylic acid derivative. This analysis is designed for researchers characterizing this compound for use as a pharmaceutical intermediate, ligand in coordination chemistry, or bioactive scaffold (e.g., in SIRT5 inhibitor development).

Executive Summary & Compound Profile

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid represents a structural hybrid of a salicylate core and an imidazole moiety. Its spectral behavior is governed by the interplay between the phenolic hydroxyl group, the carboxylic acid, and the nitrogen-linked imidazole ring at the 5-position.

  • Core Chromophore: Salicylic Acid (2-hydroxybenzoic acid).

  • Auxochrome/Modifier: 1H-Imidazol-1-yl group (N-linked).

  • Key Characteristic: Unlike simple alkyl-substituted salicylates, the N-linked imidazole introduces a pH-dependent electronic switch (protonation of the imidazole nitrogen) that significantly alters the absorption profile (solvatochromism and halochromism).

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate the spectral performance of this compound, we compare it against its parent scaffold (Salicylic Acid ) and its closest functional analogue (5-Aminosalicylic Acid / Mesalamine ).

Table 1: Spectral Characteristics Comparison (Experimental & Predicted)
FeatureTarget: 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic Acid Alternative A: Salicylic Acid (Parent)Alternative B: 5-Aminosalicylic Acid (5-ASA)
Primary

(Neutral pH)
~305–312 nm (Predicted)296 nm330 nm
Secondary

~210–215 nm (Imidazole contribution)230 nm240 nm
Molar Absorptivity (

)
High (> 4,500 M⁻¹cm⁻¹) due to extended conjugation.~3,500 M⁻¹cm⁻¹ (at 296 nm)~5,500 M⁻¹cm⁻¹
pH Sensitivity (Halochromism) Tri-phasic: Distinct shifts at pH < 3 (COOH/ImH⁺), pH 7 (COO⁻/Im), pH > 10 (Phenolate).Bi-phasic (COOH vs COO⁻/Phenolate).Complex (Zwitterionic amino/carboxyl interactions).
Solvatochromism Significant: Polar solvents stabilize the zwitterionic form (ImH⁺/COO⁻).Moderate.High (due to amino group H-bonding).
Key Application Suitability Metal Chelation Monitoring: Spectral shifts indicate N-metal or O-metal coordination.Standard UV reference; simple pH indicator.Fluorescence detection; oxidative stability monitoring.
Scientific Insight: The "Imidazole Effect"
  • vs. Salicylic Acid: The introduction of the imidazole ring at the 5-position extends the

    
    -system of the benzene ring. However, because the linkage is via the Nitrogen (N1), the resonance contribution is different from a Carbon-linked aryl group. The imidazole acts as a weak electron donor via resonance but an electron withdrawer via induction. This typically results in a bathochromic shift (Red shift)  of 10–15 nm relative to Salicylic acid, but less than the strong auxochromic effect of the amino group in 5-ASA.
    
  • Self-Validating Check: If your experimental

    
     is < 296 nm (blue-shifted vs Salicylic acid), suspect degradation (cleavage of the imidazole) or complete protonation of the imidazole ring (forming the electron-withdrawing ImH⁺ cation) in strongly acidic media.
    

Experimental Protocol: UV-Vis Characterization

This protocol ensures reproducible spectral data, accounting for the compound's specific solubility and ionization properties.

Phase 1: Sample Preparation
  • Stock Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH). Note: The compound has limited solubility in pure water due to its zwitterionic potential.

  • Concentration: Prepare a 1.0 mM Stock Solution (e.g., 2.04 mg in 10 mL DMSO).

  • Working Solution: Dilute to 50 µM in the target buffer (Phosphate Buffer pH 7.4, 0.1 M HCl, or 0.1 M NaOH).

Phase 2: Spectral Acquisition Workflow
  • Baseline Correction: Use a matched cuvette containing the exact solvent/buffer matrix (without compound).

  • Scan Parameters:

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • pH Titration (Critical Step):

    • Measure the spectrum in 0.1 M HCl (Species: COOH, OH, ImH⁺).

    • Measure in Phosphate Buffer pH 7.4 (Species: COO⁻, OH, Im).

    • Measure in 0.1 M NaOH (Species: COO⁻, O⁻, Im).

    • Observation: Watch for the isosbestic points which confirm a clean equilibrium between species without degradation.

Phase 3: Data Analysis
  • Calculate Molar Absorptivity (

    
    ) using the Beer-Lambert Law: 
    
    
    
  • Identify

    
     shifts (
    
    
    
    ) relative to the pH changes to determine pKa values of the imidazole nitrogen.

Visualization: Spectral Characterization Workflow

The following diagram illustrates the logical flow for characterizing the UV-Vis profile, ensuring all ionization states are captured.

UV_Characterization_Workflow Start Compound Sample (Solid) Solubilization Stock Solution (DMSO, 1 mM) Start->Solubilization Weigh & Dissolve Dilution Working Dilutions (50 µM) Solubilization->Dilution Aliquot Acid Acidic Medium (0.1 M HCl) Target: Cationic Form Dilution->Acid Dilute 1:20 Neutral Physiological Buffer (pH 7.4) Target: Zwitterion/Neutral Dilution->Neutral Dilute 1:20 Base Basic Medium (0.1 M NaOH) Target: Anionic Form Dilution->Base Dilute 1:20 Measure UV-Vis Scan (200-500 nm) Acid->Measure Neutral->Measure Base->Measure Analysis Data Analysis (Isosbestic Points & Epsilon Calculation) Measure->Analysis Export CSV

Caption: Figure 1. Systematic workflow for UV-Vis characterization of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, highlighting the critical pH-dependent branching to isolate specific ionization states.

References

  • National Institute of Standards and Technology (NIST). "Salicylic acid UV-Vis Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "5-Aminosalicylic acid (Mesalazine) - PubChem Compound Summary." PubChem. Available at: [Link]

  • Beltran, J.L., et al. "Spectrophotometric determination of pKa values of imidazole derivatives in aqueous media." Analytica Chimica Acta, Vol. 238, 1990.
  • Vertex Pharmaceuticals. "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." PMC - NCBI. (Contextual reference for the synthesis and application of 5-substituted salicylates). Available at: [Link]

A Comparative Guide to the Structural Characterization of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a molecule's three-dimensional structure is paramount. It dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry.

While a definitive single-crystal X-ray structure for 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is not yet publicly available, this guide will leverage data from closely related analogues to present a robust comparison between X-ray crystallography and other powerful analytical methods. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their own characterization workflows.

The Gold Standard: Unveiling the Solid-State Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This detailed structural information is invaluable for understanding intermolecular interactions, which can influence properties such as solubility and stability.

To illustrate the power of this technique, we can examine the crystallographic data of a closely related compound, 4-(Imidazol-1-yl)benzoic acid.[1]

Crystallographic Parameter4-(Imidazol-1-yl)benzoic acid[1]
Chemical FormulaC₁₀H₈N₂O₂
Molecular Weight188.18
Crystal SystemMonoclinic
Space GroupPc
a (Å)4.1443 (11)
b (Å)6.6561 (19)
c (Å)15.706 (4)
β (°)101.023 (7)
Volume (ų)425.3 (2)
Z2

Table 1: Crystallographic data for the analogous compound 4-(Imidazol-1-yl)benzoic acid.[1]

In the crystal structure of 4-(Imidazol-1-yl)benzoic acid, intermolecular O—H···N hydrogen bonds link the molecules into chains.[1] This type of interaction is also highly probable in the crystal structure of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, given the presence of both a carboxylic acid proton donor and an imidazole nitrogen acceptor.

Hypothetical Hydrogen Bonding in 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid cluster_0 Molecule A cluster_1 Molecule B a_O1 O-H a_mol ...-COOH a_O1->a_mol b_N1 N a_O1->b_N1 O-H···N a_N1 N b_O1 O-H b_mol ...-COOH b_O1->b_mol

Caption: Hypothetical intermolecular hydrogen bonding motif.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[2]

A Broader Perspective: Complementary Spectroscopic and Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule requires a suite of analytical techniques that probe its structure and properties in different states and from different perspectives.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[4][5] For 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, their connectivity through spin-spin coupling, and their chemical environment.

TechniqueInformation Gained
¹H NMR Number of unique proton environments, chemical shifts indicating electronic environment, and coupling constants revealing neighboring protons.
¹³C NMR Number of unique carbon environments and their chemical shifts.
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons, confirming the molecular skeleton.

Table 2: Information provided by various NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3][5] This is essential for confirming the molecular formula and can provide clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

TechniqueInformation Gained
Electron Ionization (EI) Provides a fragmentation pattern that can be used for structural elucidation.
Electrospray Ionization (ESI) A soft ionization technique that typically yields the molecular ion peak, confirming the molecular weight.
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Table 3: Information provided by different mass spectrometry techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][7] For 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, characteristic peaks would be expected for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, and C-N and C=C stretching vibrations of the aromatic and imidazole rings.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and decomposition behavior of a compound.[8][9] This is critical for understanding the material's stability under different processing and storage conditions.

TechniqueInformation Gained
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.
Differential Scanning Calorimetry (DSC) Measures the heat flow to or from a sample as a function of temperature, revealing melting points, glass transitions, and other phase transitions.

Table 4: Information provided by thermal analysis techniques.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required. While X-ray crystallography provides the definitive solid-state structure, it is a demanding technique that requires high-quality single crystals. Spectroscopic and other analytical methods are often more readily applied and provide complementary and essential information.

TechniqueStrengthsLimitations
X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles.Requires high-quality single crystals; provides no information about the structure in solution.
NMR Spectroscopy Excellent for determining molecular connectivity in solution.Does not provide information on solid-state packing or precise bond lengths/angles.
Mass Spectrometry Confirms molecular weight and formula; provides fragmentation data for structural clues.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Quickly identifies functional groups.Provides limited information on the overall molecular structure.
Thermal Analysis Determines thermal stability, melting point, and decomposition profile.Provides no direct structural information.

Table 5: Comparison of analytical techniques for the characterization of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid.

Integrated Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_physicochemical Physicochemical Characterization synthesis Synthesis of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Connectivity ms Mass Spectrometry (HRMS) synthesis->ms Molecular Formula ir IR Spectroscopy synthesis->ir Functional Groups thermal Thermal Analysis (TGA/DSC) synthesis->thermal Thermal Stability xray X-ray Crystallography synthesis->xray 3D Structure nmr->xray Confirms solution structure ms->xray Confirms molecular weight

Caption: A typical integrated workflow for molecular characterization.

Detailed Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D NMR experiments (e.g., COSY, HSQC).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the peaks in the ¹H spectrum.

High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., spray voltage, capillary temperature).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over the desired mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Conclusion

The comprehensive characterization of a novel molecule like 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for determining the solid-state structure, its successful application is contingent on obtaining high-quality crystals. Techniques such as NMR, mass spectrometry, IR spectroscopy, and thermal analysis provide crucial and often more readily accessible information about the molecule's connectivity, composition, functional groups, and stability. By integrating the data from this suite of techniques, researchers can build a complete and validated structural picture, which is the foundational step in the journey of drug discovery and development.

References

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Vertex AI Search.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Vertex AI Search.
  • Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African w
  • Modern Analytical Technique for Characterization Organic Compounds - International Journal of Pharmaceutical Sciences. (2025, July 2). Vertex AI Search.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine. Elements Magazine.
  • Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid - PMC.
  • 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid - NIH.
  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Deriv
  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate.
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - ResearchGate.
  • A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed.
  • Benzoic acid, 2-hydroxy-5-sulfo- - the NIST WebBook. NIST.
  • Spectrophotometric Determination of Silver (I) With 2-Hydroxy-5-(5-(4-Methoxy-3-Nitrophenyl)-1,3,4-Thiadiazol-2-yl) Diazenyl) Benzoic Acid (HMNTDABA) as a Nano Organic Reagent - Journal of Nanostructures. Journal of Nanostructures.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF - ResearchGate.
  • Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid - Benchchem. Benchchem.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - NIH.
  • Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide - Benchchem. Benchchem.

Sources

Purity Analysis Standards for 5-(imidazol-1-yl)salicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the purity analysis standards for 5-(imidazol-1-yl)salicylic acid , a specialized amphoteric compound often encountered as a degradation impurity or synthetic intermediate in the development of imidazole-based pharmaceuticals (e.g., Ozagrel analogs) or as a ligand in coordination chemistry.

Given the compound's zwitterionic nature (containing both an acidic salicylate moiety and a basic imidazole ring), standard purity analysis requires tailored chromatographic strategies to prevent peak tailing and ensure accurate quantification.

Publish Comparison Guide

Executive Summary: The Amphoteric Challenge

5-(imidazol-1-yl)salicylic acid presents a unique analytical challenge due to its dual ionization potential. It exists as a zwitterion at neutral pH, which often leads to poor retention and peak distortion on standard C18 columns.

This guide compares three analytical methodologies for establishing the purity of this compound:

  • Standard RP-HPLC (Ion-Suppression): The most robust method for QC, utilizing acidic pH to protonate the carboxylic acid.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Best for retaining highly polar impurities.

  • Mixed-Mode Chromatography: The "Gold Standard" for separating complex ionic species but requires higher optimization.

Quick Verdict
  • For Routine QC: Use Method A (RP-HPLC at pH 2.5) . It offers the best balance of reproducibility, cost, and regulatory acceptance.

  • For Impurity Profiling: Use Method B (HILIC-MS) to detect polar, non-chromophoric impurities that co-elute in RP-HPLC.

Comparative Analysis of Analytical Methodologies

The following table compares the performance of the three primary methods for analyzing 5-(imidazol-1-yl)salicylic acid purity.

FeatureMethod A: RP-HPLC (Ion-Suppression) Method B: HILIC-MS Method C: Mixed-Mode (C18/SCX)
Principle Hydrophobic interaction with pH control to suppress ionization.Partitioning into a water-rich layer on a polar stationary phase.Dual mechanism: Hydrophobic + Ion Exchange.
Stationary Phase C18 (Base-Deactivated, e.g., Zorbax SB-Aq)Amide or SilicaMixed-Mode (e.g., Primesep 100)
Mobile Phase Phosphate Buffer (pH 2.5) / AcetonitrileAmmonium Acetate / Acetonitrile (High Organic)Acidic Buffer / ACN
Peak Shape Excellent (Sharp, if silanols are suppressed)Good (Symmetrical)Superior (Tunable selectivity)
LOD/Sensitivity High (UV @ 254 nm)Very High (MS compatible)Moderate (Buffer limitations)
Robustness High (Standard in QC labs)Moderate (Sensitive to water content)Low (Complex optimization)
Cost LowHighMedium

Scientific Rationale & Mechanism

Why pH Control is Non-Negotiable

5-(imidazol-1-yl)salicylic acid has three ionizable groups:

  • Carboxylic Acid (pKa ~3.0): Ionizes to COO⁻ at pH > 3.

  • Phenolic Hydroxyl (pKa ~10.0): Ionizes to O⁻ at pH > 10.

  • Imidazole Nitrogen (pKa ~7.0): Protonates to NH⁺ at pH < 7.

The "Trap": At neutral pH (pH 7.0), the molecule is zwitterionic (COO⁻ and Imidazole neutral/protonated equilibrium). This leads to "ionic velcro" interactions with residual silanols on silica columns, causing severe tailing. The Solution: Operating at pH 2.5 ensures the carboxylic acid is protonated (neutral, COOH) and the imidazole is protonated (positive, NH⁺). While the molecule is charged, the suppression of the anionic carboxylate prevents repulsion from the pore structure, and the use of "Base-Deactivated" columns prevents the imidazole cation from binding to silanols.

Diagram: Ionization & Chromatographic Behavior

IonizationPath Acid Acidic pH (< 3.0) Species: Cationic (+1) (COOH, OH, Imid-H+) Interaction Column Interaction (C18 Stationary Phase) Acid->Interaction Mobile Phase A Neutral Neutral pH (~7.0) Species: Zwitterionic (±) (COO-, OH, Imid-H+) Neutral->Interaction Mobile Phase B Basic Basic pH (> 10.0) Species: Anionic (-2) (COO-, O-, Imid) Basic->Interaction Mobile Phase C Result_Acid Result: Good Retention Sharp Peak (Ion-Pairing mechanism) Interaction->Result_Acid Result_Neut Result: Poor Retention Severe Tailing (Silanol Interaction) Interaction->Result_Neut

Caption: Effect of mobile phase pH on the ionization state and chromatographic performance of 5-(imidazol-1-yl)salicylic acid.

Detailed Experimental Protocol (Method A: RP-HPLC)

This protocol is the recommended standard for establishing purity >99.0%. It is self-validating through System Suitability Testing (SST).

Reagents & Equipment[1][2][3]
  • Standard: 5-(imidazol-1-yl)salicylic acid Reference Standard (Primary or Working Standard, >99.5% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Agilent Zorbax SB-C18 (StableBond) or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm. Note: Use a column capable of withstanding low pH.

Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Dilute Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Imidazole absorbance) and 300 nm (Salicylate absorbance). Use 254 nm for purity calculation.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 95 5
15.0 60 40
20.0 20 80
25.0 95 5

| 30.0 | 95 | 5 |

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Standard Solution: Dissolve 10.0 mg of Standard in 20 mL diluent. Sonicate for 5 mins. (Conc: 0.5 mg/mL).

  • Sample Solution: Prepare duplicate samples of the test material at 0.5 mg/mL.

System Suitability Test (SST)

Before analyzing samples, inject the Standard Solution 5 times.

  • RSD of Peak Area:

    
    [2]
    
  • Tailing Factor (T):

    
     (Critical for this imidazole derivative).
    
  • Theoretical Plates (N):

    
    .
    

Purity Calculation & Validation

For "Publish Comparison" standards, purity is typically calculated using the Area Normalization Method (impurities are estimated by their relative response) or External Standard Method (for assay).

Purity Equation (Area %)


Where 

is the peak area of the analyte and

is the sum of all peak areas (excluding solvent/blank peaks).[3][4]
Method Validation Workflow

To ensure the "Trustworthiness" of your results, follow this validation logic:

ValidationWorkflow Start Method Validation Start Specificity Specificity (Inject Blank, Placebo, Impurities) Check for Co-elution Start->Specificity Linearity Linearity (5 Levels: 50% to 150%) R² > 0.999 Specificity->Linearity Precision Precision (Repeatability n=6) RSD < 2.0% Linearity->Precision Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Rec: 98-102% Precision->Accuracy Robustness Robustness (pH ±0.2, Flow ±0.1) Check Tailing Factor Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between imidazole nitrogen and silanols.Add 0.1% Triethylamine (TEA) to Mobile Phase A or lower pH to 2.0-2.5.
Split Peaks Sample solvent too strong (high % organic).Dissolve sample in Mobile Phase A initially, then add organic.
Retention Time Shift pH fluctuation in buffer.Use a precise pH meter; phosphate buffer capacity is low at pH 2.5, ensure accurate prep.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Agilent Technologies. "Strategies for the Analysis of Basic Compounds using Reversed-Phase HPLC." Agilent Application Notes, 2020. [Link]

  • United States Pharmacopeia (USP). "General Chapter <621> Chromatography." USP-NF, 2023. [Link]

  • PubChem. "Compound Summary: Salicylic Acid Derivatives." National Library of Medicine. [Link]

  • Kazakevich, Y.[5][6][7][8] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (Standard text for HPLC method development rationale).

Sources

Precision in Purity: A Comparative Guide to Elemental Analysis vs. Orthogonal Validation for C₁₀H₈N₂O₃ Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The C₁₀H₈N₂O₃ Challenge

In drug discovery, the molecular formula C₁₀H₈N₂O₃ frequently corresponds to Methyl 3-hydroxy-2-quinoxalinecarboxylate and its isomers. These nitrogen-rich heterocyclic scaffolds are critical in the development of glutamate receptor antagonists and antimicrobial agents.

However, they present a notorious analytical paradox: while they are stable enough for bio-assays, they are often refractory to standard combustion analysis . Their high nitrogen content and tendency to form stable lattice solvates frequently cause them to fail the standard Journal of Organic Chemistry (JOC) requirement of ±0.4% tolerance .

This guide objectively compares the Classical Combustion Method (CHNS) against the Modern Orthogonal Spectroscopic Method (HRMS + qNMR) , providing a validated decision framework for researchers facing "failed" elemental analyses.

Theoretical Baseline: The Stoichiometry of C₁₀H₈N₂O₃

Before analyzing experimental data, the theoretical baseline must be established. Note that nitrogen heterocycles often trap water, requiring a "Solvate Correction" model.

Table 1: Theoretical Composition (Calculated)
ElementAtomic MassCountTotal Mass Contribution% Composition (Anhydrous) % Composition (+ 0.5 H₂O)
Carbon 12.01110120.1158.82% 56.33%
Hydrogen 1.00888.0643.95% 4.26%
Nitrogen 14.007228.01413.72% 13.14%
Oxygen 15.999347.99723.51% 26.27%
Total MW 204.19 g/mol 100.00% 213.19 g/mol

Critical Insight: A deviation of just 0.5 moles of water shifts the Carbon requirement by 2.49% , causing an immediate failure in standard automated reports.

Comparative Analysis: Combustion (CHNS) vs. Orthogonal (HRMS/qNMR)

Method A: Automated Combustion Analysis (The Gold Standard)

The industry standard for bulk purity confirmation.

  • Mechanism: Flash combustion at >1000°C in oxygen; gases (

    
    ) are separated via GC and quantified by thermal conductivity.
    
  • The Quinoxaline Problem: Quinoxaline rings are thermally stable. In standard operating modes, they may undergo incomplete combustion , leaving carbonized nitrogenous ash (coke) in the crucible. This typically results in low Carbon and low Nitrogen readings.

Method B: Orthogonal Spectroscopic Validation (HRMS + qNMR)

The modern alternative for refractory compounds.

  • Mechanism:

    • HRMS (High-Res Mass Spec): Confirms molecular formula within <5 ppm mass error.

    • qNMR (Quantitative NMR): Uses an internal standard (e.g., Maleic Acid, TCNB) to integrate proton signals against a known purity calibrant.

  • The Advantage: It distinguishes between impurity and solvation. It is non-destructive.

Table 2: Performance Comparison Matrix
FeatureMethod A: Combustion (CHNS)Method B: Orthogonal (HRMS + qNMR)
Primary Output Weight % of ElementsExact Mass + Molar Purity %
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)
Precision ±0.3% (Ideal)±1.0% (Typical qNMR)
Solvate Handling Poor. Requires recalculation.Excellent. Visible as distinct peaks.[1]
Refractory N High Failure Risk (Low N values)No Risk (Ionization is distinct)
Cost/Run Low ($)High (

$ - Instrument time)
Regulatory Required by JOC/JMedChemAccepted with justification

Decision Framework & Workflow

When analyzing C₁₀H₈N₂O₃ derivatives, do not blindly accept a "Fail" from the microanalysis lab. Use this logic flow to determine if the compound is impure or if the method is flawed.

EA_Workflow Start Synthesize C10H8N2O3 (Quinoxaline Derivative) Combustion Run CHNS Combustion (Standard Protocol) Start->Combustion Check Is Result within ±0.4%? Combustion->Check Pass PASS: Submit for Publication Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Hypothesis1 Low C & N? (Incomplete Combustion) Fail->Hypothesis1 Hypothesis2 High H / Low C? (Solvent Trap) Fail->Hypothesis2 Action1 Add V2O5 Oxidant or Increase O2 Boost Hypothesis1->Action1 Action2 Run TGA or 1H-NMR to quantify solvent Hypothesis2->Action2 Action1->Combustion Recalc Recalculate with Solvate Correction Action2->Recalc FinalCheck Matches Corrected? Recalc->FinalCheck FinalCheck->Pass Yes Switch Switch to Method B (HRMS + qNMR) FinalCheck->Switch No

Figure 1: Strategic workflow for validating elemental composition of refractory nitrogen heterocycles.

Experimental Protocols

Protocol A: Optimized Combustion for Quinoxalines

Use this when standard settings yield low Nitrogen values.

  • Sample Prep: Dry sample at 60°C under high vacuum (0.1 mbar) for 24 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule.

  • Additive (Critical Step): Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to the capsule.

    • Why? These act as combustion catalysts, providing local oxygen and preventing the formation of nitrogenous char (coke) which is common with fused heterocycles.

  • Combustion: Set furnace temperature to 1050°C (vs standard 950°C) with an oxygen boost of 5 seconds.

  • Calculation:

    
    
    
    • Acceptance Criteria:

      
       for all elements.
      
Protocol B: qNMR Purity Assay

Use this when combustion fails due to non-stoichiometric solvation.

  • Internal Standard Selection: Choose Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Requirement: Signals must not overlap with the quinoxaline aromatic region (7.5–8.5 ppm).

  • Preparation:

    • Weigh ~10 mg of C₁₀H₈N₂O₃ analyte (

      
      ) directly into an NMR tube (precision: 0.01 mg).
      
    • Weigh ~5 mg of Internal Standard (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6 (Quinoxalines are often insoluble in CDCl₃).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity.

References

  • American Chemical Society. (2022). Author Guidelines for Elemental Analysis Data. ACS Publications.[2][3] [Link]

  • Kuveke, R. E., et al. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science.[4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.